2,4,6-Nonatrienal, (2E,4E,6E)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E)-nona-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ARQDATDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069090 | |
| Record name | 2,4,6-Nonatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, cucumber aroma | |
| Record name | Nona-2,4,6-trienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Nona-2,4,6-trienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.873 | |
| Record name | Nona-2,4,6-trienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57018-53-8, 56269-22-8 | |
| Record name | 2,4,6-Nonatrienal, (2E,4E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Nonatrienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Nonatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-NONATRIENAL, (2E,4E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Volatile Enigma: A Technical Guide to 2,4,6-Nonatrienal in Plants
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,4E,6Z)-2,4,6-Nonatrienal, a C9 aliphatic aldehyde, is a significant contributor to the aroma profile of several plant species and is a key signaling molecule in plant defense and stress responses. This technical guide provides an in-depth exploration of the natural occurrence of 2,4,6-nonatrienal in the plant kingdom, its biosynthesis via the oxylipin pathway, its multifaceted ecological roles, and comprehensive, field-proven methodologies for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, providing the foundational knowledge and practical protocols necessary to investigate this important volatile compound.
Introduction: The Chemical and Sensory Landscape of 2,4,6-Nonatrienal
2,4,6-Nonatrienal is an unsaturated aldehyde with the molecular formula C₉H₁₂O. It exists in various isomeric forms, with the (2E,4E,6Z)-isomer being of particular interest due to its potent sensory properties. This isomer is characterized by a distinctive oatmeal-like, sweet, and cereal-like aroma, and it possesses an exceptionally low odor threshold, making it a significant contributor to the overall fragrance of plants even at trace concentrations[][2]. Beyond its role as an aroma compound, 2,4,6-nonatrienal, as a lipid-derived aldehyde, is implicated in a range of biological activities within plants, particularly in response to environmental stimuli[3][4]. This guide will focus on the natural occurrence, biosynthesis, ecological significance, and analytical determination of this multifaceted molecule in plants.
Natural Occurrence and Quantitative Data
While likely widespread in the plant kingdom, the documented presence of 2,4,6-nonatrienal has been confirmed in several species, where it often plays a crucial role in defining their characteristic aroma.
| Plant Species | Common Name | Plant Part | Concentration (µg/kg) | Reference(s) |
| Juglans regia L. | Walnut | Kernels | ~10 | [5] |
| Avena sativa | Oat | Flakes | 13 | [] |
| Cichorium endivia | Endive | Leaves | Present | [3] |
| Camellia sinensis | Black Tea | Leaves | Present | [3] |
Table 1: Documented Natural Occurrences and Concentrations of (2E,4E,6Z)-2,4,6-Nonatrienal in Plants.
Biosynthesis: The Oxylipin Pathway
2,4,6-Nonatrienal is a product of the oxylipin pathway, a crucial metabolic cascade in plants that is activated in response to various biotic and abiotic stresses, such as wounding and pathogen attack[6][7]. The biosynthesis of this C9 aldehyde originates from the polyunsaturated fatty acid, α-linolenic acid (C18:3)[6][8].
The enzymatic conversion involves a two-step process:
-
Lipoxygenase (LOX) Catalyzed Peroxidation: The pathway is initiated by the enzyme 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT)[6][9].
-
Hydroperoxide Lyase (HPL) Cleavage: Subsequently, the enzyme 9-hydroperoxide lyase (9-HPL), a member of the cytochrome P450 family (CYP74C), cleaves the 9-HPOT molecule. This cleavage results in the formation of (Z,Z)-3,6-nonadienal and 9-oxononanoic acid[6][10][11]. The (Z,Z)-3,6-nonadienal can then undergo isomerization to form the more stable and aromatic (2E,4E,6Z)-2,4,6-nonatrienal.
Figure 1: Biosynthetic pathway of (2E,4E,6Z)-2,4,6-nonatrienal from α-linolenic acid.
Ecological Functions: A Molecule of Communication and Defense
Volatile organic compounds (VOCs), including aldehydes like 2,4,6-nonatrienal, are crucial for a plant's interaction with its environment[7][12]. The ecological roles of 2,4,6-nonatrienal can be inferred from the broader functions of plant-derived volatile aldehydes:
-
Defense against Herbivores: Aldehydes can act as direct deterrents to herbivores due to their toxicity and unpleasant taste[13]. They can also function as indirect defense signals, attracting predators or parasitoids of the attacking herbivores[14][15][16].
-
Response to Abiotic Stress: The production of lipid-derived aldehydes is often upregulated in response to abiotic stresses such as drought, high light, and extreme temperatures[3][4]. These molecules can act as signaling agents to activate downstream defense and adaptation pathways[4].
-
Allelopathic Interactions: Volatile aldehydes released from one plant can influence the growth and development of neighboring plants, a phenomenon known as allelopathy.
-
Antimicrobial Activity: Some unsaturated aldehydes exhibit antimicrobial properties, suggesting a role for 2,4,6-nonatrienal in defending against pathogenic fungi and bacteria.
Analytical Methodologies: From Extraction to Identification
The analysis of volatile compounds like 2,4,6-nonatrienal from complex plant matrices requires sensitive and robust analytical techniques. The following section details a comprehensive workflow for the extraction and analysis of this compound.
Extraction Protocols
The choice of extraction method is critical to avoid the degradation of thermally labile compounds and to efficiently isolate the volatiles from non-volatile matrix components[17].
This solvent-free technique is ideal for the rapid screening of volatiles and is particularly well-suited for analyzing the headspace above a plant sample[18].
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 1-5 g of homogenized fresh plant material (or an equivalent amount of dried and ground material) into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) while maintaining the incubation temperature.
-
Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.
SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a solvent extract of the plant material, minimizing the formation of artifacts[17][19][20].
Materials:
-
SAFE apparatus
-
High-vacuum pump
-
Round-bottom flasks
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Snyder column
-
Nitrogen evaporator
Procedure:
-
Solvent Extraction: Extract a known quantity of the plant material with a suitable organic solvent.
-
SAFE Distillation: Introduce the solvent extract into the dropping funnel of the SAFE apparatus. Apply a high vacuum and gently heat the distillation flask (e.g., 40 °C). The solvent and volatile compounds will evaporate and be collected in a cooled trap.
-
Concentration: Concentrate the collected distillate using a Snyder column followed by gentle nitrogen evaporation to a final volume suitable for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds[2][21][22].
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points and column interactions. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 35-400.
Identification:
-
Mass Spectral Library Matching: Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).
-
Retention Index (RI) Comparison: Calculate the Kovats retention index of the target compound by analyzing a series of n-alkanes under the same chromatographic conditions and compare it with literature values.
-
Co-injection with an Authentic Standard: For unambiguous identification, co-inject the sample extract with a pure standard of (2E,4E,6Z)-2,4,6-nonatrienal.
Figure 2: A generalized experimental workflow for the analysis of 2,4,6-nonatrienal in plants.
Potential Applications in Research and Drug Development
The biological activity of unsaturated aldehydes suggests several avenues for further research and potential applications:
-
Biomarker for Plant Stress: The levels of 2,4,6-nonatrienal could serve as a biomarker for certain types of biotic and abiotic stress in plants[3].
-
Natural Flavor and Fragrance Industry: As a key aroma compound, it has direct applications in the food and fragrance industries.
-
Pharmacological Investigations: Given the reactivity of the α,β-unsaturated aldehyde moiety, 2,4,6-nonatrienal and its derivatives could be investigated for potential antimicrobial, antioxidant, and anti-inflammatory properties[13][23][24]. The interaction of such aldehydes with biological nucleophiles is a key aspect of their mechanism of action[24].
Conclusion
2,4,6-Nonatrienal is a significant volatile compound in the plant kingdom, contributing not only to the characteristic aroma of various species but also playing a vital role in their ecological interactions and stress responses. A thorough understanding of its biosynthesis and the application of robust analytical methodologies are crucial for elucidating its full range of functions. This technical guide provides a comprehensive framework for researchers to explore the fascinating world of this volatile enigma and to unlock its potential in various scientific and industrial applications.
References
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Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7108. [Link]
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Frontiers. (2021). Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties. [Link]
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Salas, J. J., Sanchez, C., Garcia-Gonzalez, D. L., & Aparicio, R. (2005). Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves. Journal of Agricultural and Food Chemistry, 53(5), 1648–1655. [Link]
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MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]
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MDPI. (2022). Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages. [Link]
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Olfactory Perception of (2E,4E,6E)-2,4,6-Nonatrienal: A Technical Guide to Molecular Mechanisms and Sensory Analysis
Abstract
(2E,4E,6E)-2,4,6-Nonatrienal is a volatile unsaturated aldehyde with significant implications in the fields of flavor chemistry, pheromonal communication, and as a potential biomarker. Its distinct aroma profile necessitates a comprehensive understanding of its interaction with the human olfactory system. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the perception of (2E,4E,6E)-2,4,6-Nonatrienal, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of its interaction with olfactory receptors, the subsequent signal transduction cascade, and the methodologies for its sensory evaluation. This document is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental design and validation required for rigorous scientific inquiry in this domain.
Introduction: The Significance of (2E,4E,6E)-2,4,6-Nonatrienal
(2E,4E,6E)-2,4,6-Nonatrienal is a C9 unsaturated aldehyde that contributes to the aroma profile of various natural products. It has been identified as a volatile constituent in cooked foods and is also recognized as an aggregation pheromone produced by male flea beetles, highlighting its biological relevance across different species.[1][2][3][4] The perception of such aldehydes is a critical area of study, with implications for the food and fragrance industries, as well as for understanding insect behavior and chemical ecology. For drug development professionals, understanding the interaction of small molecules with G protein-coupled receptors (GPCRs), such as olfactory receptors, provides a valuable model system for receptor-ligand interactions.[5]
This guide will navigate the complexities of studying the olfactory perception of this volatile compound, from the initial molecular interactions to the final sensory output. We will emphasize the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.
Molecular and Cellular Basis of Perception
The journey of an odorant from the air to a perceived smell is a complex multi-step process initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.
The Olfactory Receptor Family: Gatekeepers of Smell
Olfactory receptors constitute the largest superfamily of G protein-coupled receptors (GPCRs) in mammals.[5] These seven-transmembrane domain proteins are responsible for the initial detection of a vast array of volatile and semi-volatile chemicals. The interaction between an odorant and an OR is characterized by a combination of specificity and promiscuity; a single OR can recognize multiple odorants, and a single odorant can be recognized by multiple ORs. This combinatorial coding is the basis of our ability to discriminate between a vast number of different smells.
While the specific human olfactory receptor for (2E,4E,6E)-2,4,6-Nonatrienal has not yet been definitively identified in the literature, its structural features as an unsaturated aldehyde suggest it interacts with a subset of ORs that have a binding pocket amenable to its size, shape, and chemical properties. The process of identifying the specific receptor(s) for a given ligand is known as "deorphanization".[5][6]
The G-Protein Coupled Signaling Cascade
Upon binding of (2E,4E,6E)-2,4,6-Nonatrienal to its cognate OR, a conformational change is induced in the receptor. This activates an associated heterotrimeric G-protein, typically the olfactory-specific G-protein, Gα-olf. The activated Gα-olf subunit then dissociates and activates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger binds to and opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations (primarily Ca2+ and Na+) into the cell. This influx depolarizes the OSN, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.
Experimental Methodologies for Characterization
A multi-faceted approach is required to fully characterize the olfactory perception of (2E,4E,6E)-2,4,6-Nonatrienal, combining in vitro molecular assays with in vivo sensory analysis.
Identifying the Cognate Olfactory Receptor: Heterologous Expression Assays
The deorphanization of ORs is a critical step in understanding odor perception at a molecular level.[5][6][7] Heterologous expression systems, where ORs are expressed in non-neuronal cell lines like HEK293, are powerful tools for this purpose.[8][9][10]
Rationale for Experimental Choices:
-
Cell Line Selection: HEK293 cells are commonly used due to their robust growth and high transfection efficiency. However, some ORs exhibit poor membrane trafficking in these cells.[8] Co-expression with receptor-transporting proteins (RTPs) like RTP1S can significantly enhance the cell surface expression of functional ORs.[10]
-
Reporter System: A common method to measure OR activation is through a luciferase reporter gene assay.[11] In this system, the reporter gene is under the control of a cAMP response element (CRE). Upon OR activation and subsequent cAMP production, the CRE is activated, leading to the expression of luciferase, which can be quantified by measuring luminescence. This provides a high-throughput method for screening a library of ORs against (2E,4E,6E)-2,4,6-Nonatrienal.
Step-by-Step Protocol for Heterologous Expression and Luciferase Assay:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.[9]
-
Seed cells into 96-well plates.
-
Co-transfect cells with plasmids encoding the human OR of interest, Gα-olf, and a CRE-luciferase reporter gene using a suitable transfection reagent.
-
-
Odorant Stimulation:
-
After 24-48 hours of incubation, replace the culture medium with a serum-free medium containing a specific concentration of (2E,4E,6E)-2,4,6-Nonatrienal. A dose-response curve should be generated by testing a range of concentrations.
-
-
Luciferase Assay:
-
Following a 4-6 hour incubation with the odorant, add a luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., cells not treated with the odorant).
-
Plot the normalized response against the odorant concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the odorant that elicits a half-maximal response.
-
Sensory Analysis: Quantifying the Human Perception
While in vitro assays provide molecular insights, sensory analysis is essential to understand the perceptual qualities of (2E,4E,6E)-2,4,6-Nonatrienal in humans.[12][13] This involves using trained human panels to evaluate the odor characteristics of the compound.
Key Sensory Parameters:
-
Odor Detection Threshold: The lowest concentration of a substance that can be detected by a certain percentage of a population (typically 50%).[14][15]
-
Odor Quality/Descriptor: The character of the odor (e.g., "green," "fatty," "waxy").
-
Odor Intensity: The perceived strength of the odor.
Step-by-Step Protocol for Odor Threshold Determination (Ascending Forced-Choice Method):
-
Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe a range of standard odorants.
-
Train panelists on the specific procedures and terminology to be used in the study.
-
-
Sample Preparation:
-
Prepare a series of dilutions of (2E,4E,6E)-2,4,6-Nonatrienal in an odorless solvent (e.g., mineral oil or water) or in air, starting from a concentration well below the expected threshold.
-
-
Presentation:
-
Present panelists with three samples (triangles), two of which are blanks (solvent or air only) and one of which contains the odorant, in an ascending order of concentration.
-
Panelists are forced to choose the sample they believe contains the odorant.
-
-
Data Collection and Analysis:
-
Record the concentration at which each panelist correctly identifies the odorant-containing sample.
-
The group's threshold is typically calculated as the geometric mean of the individual thresholds.
-
Gas Chromatography-Olfactometry (GC-O):
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17][18] It is particularly useful for identifying the specific aroma-active compounds in a complex mixture.
Rationale for Using GC-O:
-
Identification of Odor-Active Compounds: GC-O allows for the determination of which volatile compounds in a sample are actually contributing to its aroma.
-
Characterization of Odor Quality: As a compound elutes from the GC column and is sniffed by a trained panelist, its odor character can be described.
Quantitative Data Summary
While specific quantitative data for the interaction of (2E,4E,6E)-2,4,6-Nonatrienal with its human olfactory receptor is not yet available in the public domain, the following table provides a template for the types of data that should be generated through the methodologies described above. For comparative purposes, data for structurally related aldehydes are included where available.
| Compound | Olfactory Receptor | EC₅₀ (µM) | Odor Detection Threshold | Odor Descriptors |
| (2E,4E,6E)-2,4,6-Nonatrienal | To be determined | To be determined | To be determined | Fatty, waxy, green |
| (2E,4E,6Z)-2,4,6-Nonatrienal | Not specified | Not available | 0.0002 ng/L (in air) | Oatmeal-like, sweet |
| Nonanal | OR10S1 (weakly activated) | >100 | 0.53 ppb (in air) | Aldehydic, fatty, citrus |
| Octanal | OR1G1 (and others) | ~10-100 (varies by OR) | 0.17 ppb (in air) | Fatty, citrus, green |
Note: The odor descriptors for (2E,4E,6E)-2,4,6-Nonatrienal are based on general descriptions of similar aldehydes and require confirmation through formal sensory analysis.
Challenges and Considerations in Studying Volatile Aldehydes
The study of volatile aldehydes like (2E,4E,6E)-2,4,6-Nonatrienal presents several challenges that researchers must be aware of:
-
Chemical Instability: Unsaturated aldehydes can be prone to oxidation and polymerization, which can alter their concentration and purity over time. Careful handling and storage are essential.
-
Matrix Effects: The perception of an odorant can be significantly influenced by the matrix in which it is presented (e.g., water, oil, air).[19] Odor thresholds can vary by orders of magnitude between different matrices.
-
Inter-individual Variability: There is significant variation in olfactory perception among individuals, which is partly due to genetic differences in olfactory receptor genes.[20] Therefore, using a panel of subjects for sensory analysis is crucial.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies and considerations for studying the olfactory perception of (2E,4E,6E)-2,4,6-Nonatrienal. While the specific olfactory receptor for this compound remains to be deorphanized, the experimental framework outlined here provides a clear path for its identification and characterization. Future research should focus on high-throughput screening of human olfactory receptor libraries to identify the cognate receptor(s) for (2E,4E,6E)-2,4,6-Nonatrienal. Subsequent detailed characterization of the receptor-ligand interaction, including binding kinetics and structure-activity relationship studies, will provide valuable insights into the molecular basis of its perception. Furthermore, comprehensive sensory analysis in various matrices will be crucial for its application in the food and fragrance industries. The integration of molecular, cellular, and sensory approaches will ultimately lead to a complete understanding of the olfactory world of this important unsaturated aldehyde.
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A Technical Guide to the Thermal Degradation Products of 2,4,6-Nonatrienal
Abstract
2,4,6-Nonatrienal, a potent aroma compound characteristic of oats and other food products, is a highly unsaturated aldehyde susceptible to chemical transformations, particularly under thermal stress. This technical guide provides an in-depth exploration of the thermal degradation of 2,4,6-nonatrienal, a critical consideration for researchers, scientists, and professionals in drug development where analogous structures may be present or in the food and flavor industry. This document delineates the primary degradation pathways, identifies potential degradation products, and presents robust analytical methodologies for their characterization. By synthesizing established principles of lipid chemistry and thermal decomposition, this guide offers a predictive and practical framework for understanding and analyzing the stability of this and related polyunsaturated aldehydes.
Introduction to 2,4,6-Nonatrienal: A Molecule of Sensory Significance and Chemical Reactivity
2,4,6-Nonatrienal is a C9 aldehyde with three conjugated double bonds, a structural feature that imparts its characteristic sensory properties but also renders it prone to degradation.[1] It is recognized as a key odorant in oat flakes, contributing a desirable cereal-like aroma at extremely low concentrations.[2] The biogenesis of 2,4,6-nonatrienal is linked to the oxidation of α-linolenic acid, a common polyunsaturated fatty acid.[2] This origin foreshadows its inherent instability, as the pathways of lipid oxidation are well-known to generate a cascade of reactive and often volatile secondary products.[3]
The presence of an extended π-system in conjugation with a carbonyl group makes 2,4,6-nonatrienal a highly reactive molecule. Thermal processing, a common step in food production and a potential stress condition in other applications, can initiate a series of complex chemical reactions. Understanding the products of these reactions is paramount for quality control, sensory stability, and the assessment of potential toxicological endpoints.
Predicted Thermal Degradation Pathways of 2,4,6-Nonatrienal
Direct studies on the thermal degradation of 2,4,6-nonatrienal are not extensively documented in the scientific literature. However, by leveraging data from structurally similar polyunsaturated aldehydes, such as 2,4-decadienal, and the fundamental principles of organic chemistry, we can confidently predict the major degradation pathways.[4]
Oxidative Degradation
In the presence of oxygen, the double bonds of 2,4,6-nonatrienal are susceptible to autoxidation, a free-radical chain reaction. This process is often accelerated by heat. The primary products are hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including shorter-chain aldehydes, ketones, alcohols, and carboxylic acids.[3]
Retro-Aldol Condensation
The carbon-carbon bonds in aldehydes can be cleaved via a retro-aldol reaction, particularly when a β-hydroxy group is present or can be formed.[5][6] In the case of unsaturated aldehydes, this can be preceded by hydration of a double bond. For 2,4,6-nonatrienal, this pathway would lead to the fragmentation of the C9 backbone, yielding smaller, often volatile aldehydes. The thermal degradation of other 2,4-alkadienals has been shown to produce smaller aldehydes through the breakage of carbon-carbon double bonds.[4]
The following diagram illustrates the proposed major thermal degradation pathways for 2,4,6-nonatrienal.
Caption: Proposed major thermal degradation pathways of 2,4,6-Nonatrienal.
Potential Thermal Degradation Products
Based on the aforementioned pathways, a range of volatile and semi-volatile compounds can be expected from the thermal degradation of 2,4,6-nonatrienal. The table below summarizes some of the likely products and their pathway of formation.
| Potential Degradation Product | Chemical Formula | Proposed Formation Pathway | Significance |
| Propanal | C₃H₆O | Retro-Aldol Condensation / Oxidation | Volatile, contributes to off-flavors |
| Hex-2-enal | C₆H₁₀O | Retro-Aldol Condensation / Oxidation | Volatile, "green" or "leafy" aroma |
| Acetaldehyde | C₂H₄O | Oxidation / Retro-Aldol Condensation | Highly volatile, pungent odor |
| Formaldehyde | CH₂O | Oxidation | Toxic, highly reactive |
| Carboxylic Acids (e.g., Propanoic acid) | C₃H₆O₂ | Oxidation | Can contribute to sour off-notes |
| Furan derivatives | Various | Cyclization and further reactions | Can contribute to complex aroma profiles |
Analytical Methodologies for Characterization
A multi-faceted analytical approach is required to comprehensively identify and quantify the diverse range of potential degradation products. The following workflow provides a robust strategy for researchers.
Experimental Protocol: Thermal Degradation Induction
-
Sample Preparation: Prepare a solution of 2,4,6-nonatrienal in a suitable high-boiling point solvent (e.g., squalane or a refined oil stripped of volatiles) at a known concentration.
-
Thermal Stress Application: Transfer the solution to a sealed, temperature-controlled reaction vessel. The headspace can be filled with air or an inert gas (e.g., nitrogen) to study oxidative versus purely thermal degradation.
-
Heating Profile: Heat the sample at a defined temperature (e.g., 150-250°C) for a specific duration.[3] Time-course studies are recommended to understand the kinetics of degradation.
-
Sample Collection: After heating, cool the vessel and collect samples of both the headspace (for volatile analysis) and the liquid phase (for less volatile and polymeric products).
Analysis of Volatile Degradation Products
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile products.[7]
Protocol for HS-SPME-GC-MS Analysis:
-
Sample Preparation: Place a known volume of the heated liquid sample or an aliquot of the headspace into a sealed headspace vial.
-
HS-SPME: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.
-
Thermal Desorption and GC-MS Analysis: Desorb the trapped analytes in the hot GC inlet.
-
GC Column: Use a mid-polar to polar capillary column (e.g., DB-WAX or DB-5ms) for good separation of aldehydes and other oxygenated compounds.
-
Oven Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramped to 240°C at 5°C/min) is typically used.
-
Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Compound Identification: Tentatively identify compounds by matching their mass spectra against a reference library (e.g., NIST/Wiley). Confirm identifications by comparing retention times and mass spectra with those of authentic standards.
For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.[8]
Analysis of Non-Volatile Degradation Products
For higher molecular weight or more polar degradation products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is more suitable. Aldehydes can also be derivatized with 2,4-dinitrophenylhydrazine (DNPH) and analyzed by HPLC with UV detection.[9]
Caption: A comprehensive analytical workflow for studying the thermal degradation of 2,4,6-Nonatrienal.
Conclusion
The thermal degradation of 2,4,6-nonatrienal is a complex process that is predicted to proceed primarily through oxidative and retro-aldol condensation pathways, yielding a variety of smaller, often volatile, degradation products. A thorough understanding of these products and their formation mechanisms is essential for maintaining the quality and safety of products in which this and similar polyunsaturated aldehydes are present. The analytical workflows detailed in this guide, centered around GC-MS and LC-MS techniques, provide a robust framework for the comprehensive characterization of these degradation products. Further research focusing specifically on 2,4,6-nonatrienal will provide more definitive insights into its thermal stability and degradation profile.
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An In-Depth Technical Guide to (2E,4E,6E)-Nona-2,4,6-trienal: From Synthesis to Biological Significance
Introduction
(2E,4E,6E)-Nona-2,4,6-trienal is a polyunsaturated aldehyde with significant interest in the fields of flavor chemistry and chemical ecology. This volatile compound is a key aroma component in various foods and serves as an aggregation pheromone for certain insect species. This guide provides a comprehensive technical overview of (2E,4E,6E)-Nona-2,4,6-trienal, covering its fundamental properties, stereoselective synthesis, analytical methodologies, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this multifaceted molecule.
Chemical Identity and Properties
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) registry number for the (2E,4E,6E) isomer of Nona-2,4,6-trienal is 57018-53-8 [1][2][3]. This specific stereoisomer is crucial for its characteristic biological activity and sensory properties.
Common synonyms for (2E,4E,6E)-Nona-2,4,6-trienal include:
-
all-trans-2,4,6-Nonatrienal
-
FEMA Number: 4187[1]
It is important to distinguish the all-trans isomer from other geometric isomers, such as (2E,4E,6Z)-Nona-2,4,6-trienal (CAS Number: 100113-52-8), which can exhibit different biological activities and sensory profiles[1][4][5].
Physicochemical Properties
(2E,4E,6E)-Nona-2,4,6-trienal is a yellow oil that is practically insoluble in water. Its volatility is a key characteristic, contributing to its role as an aroma compound and an airborne signaling molecule (pheromone).
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem[1][2] |
| Molecular Weight | 136.19 g/mol | PubChem[1][2] |
| Appearance | Yellow Oil | BOC Sciences |
| Solubility in Water | Practically insoluble | BOC Sciences |
Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach
The synthesis of polyunsaturated aldehydes like (2E,4E,6E)-Nona-2,4,6-trienal requires precise control over the geometry of the newly formed double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of (E)-alkenes, making it an ideal choice for preparing the all-trans isomer of nona-2,4,6-trienal[1][2]. The HWE reaction involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone. The primary advantage of the HWE reaction over the standard Wittig reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. Additionally, the phosphate byproduct is water-soluble, simplifying purification[4].
Retrosynthetic Analysis
A plausible retrosynthetic pathway for (2E,4E,6E)-Nona-2,4,6-trienal using the HWE reaction is outlined below. The target molecule can be disconnected at the C4-C5 double bond, leading to a C4 aldehyde and a C5 phosphonate ylide.
Caption: Retrosynthetic analysis of (2E,4E,6E)-Nona-2,4,6-trienal.
Experimental Protocol: A Representative Synthesis
This protocol describes a general approach for the synthesis of (2E,4E,6E)-Nona-2,4,6-trienal via the Horner-Wadsworth-Emmons reaction.
Step 1: Preparation of the Phosphonate Ylide
-
To a solution of an appropriate (E)-pent-2-enyl phosphonate ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., -78 °C), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise.
-
Allow the reaction mixture to stir at low temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate ylide. The formation of the ylide is often indicated by a color change.
Step 2: The Horner-Wadsworth-Emmons Reaction
-
To the freshly prepared phosphonate ylide solution, add a solution of (2E)-but-2-enal (crotonaldehyde) in the same anhydrous solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (2E,4E,6E)-Nona-2,4,6-trienal by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate)[6][7][8][9].
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Analytical Characterization
The analysis of volatile compounds like (2E,4E,6E)-Nona-2,4,6-trienal, especially from complex biological or food matrices, requires sensitive and selective analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are the methods of choice.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[10][11]. This allows for the identification of odor-active compounds in a sample.
Experimental Protocol: GC-O Analysis of Insect Volatiles
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place the insect sample (e.g., a few individuals or a hexane extract of their effluvia) in a sealed vial.
-
For improved detection of volatiles, a freeze-thaw method can be applied to the insect samples before SPME analysis[12]. Freeze the sample at -80°C for 10 minutes, followed by thawing at room temperature for 5 minutes[12].
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.
-
-
GC-O Analysis:
-
Desorb the SPME fiber in the heated injection port of the gas chromatograph.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
-
Effluent Splitting: The column effluent is split between a mass spectrometer (MS) or a flame ionization detector (FID) and a heated sniffing port.
-
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time and odor description of any detected aroma.
-
Spectroscopic Data
The structural elucidation of (2E,4E,6E)-Nona-2,4,6-trienal is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals in the olefinic region (δ 5.5-7.5 ppm) with large coupling constants characteristic of trans double bonds. An aldehydic proton signal will be present at a downfield chemical shift (δ ~9.5 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (δ ~190 ppm) and multiple signals in the sp² hybridized carbon region (δ 120-150 ppm). |
| Mass Spec. | The molecular ion peak (M⁺) at m/z 136. The fragmentation pattern will likely show losses of small neutral molecules such as CO, C₂H₄, and characteristic fragments from the aliphatic chain[13][14]. |
Biological Significance: A Pheromonal Communication Channel
(2E,4E,6E)-Nona-2,4,6-trienal is a key component of the aggregation pheromone of several species of flea beetles (Coleoptera: Chrysomelidae)[3]. Aggregation pheromones are chemical signals that cause insects to congregate at a specific location, often for feeding or mating. In the case of flea beetles, this compound is produced by males and attracts both males and females.
Pheromone Reception and Signal Transduction
The detection of pheromones in insects is a highly specific process that occurs in specialized sensory organs, primarily the antennae. The general mechanism of olfactory signal transduction is as follows:
-
Binding to Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the sensillar lymph through pores in the cuticle of the insect's antennae. Here, they are thought to be bound by Odorant Binding Proteins (OBPs), which transport the hydrophobic pheromones to the olfactory receptors.
-
Activation of Olfactory Receptors (ORs): The pheromone-OBP complex, or the pheromone itself, binds to and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs)[3][15][16].
-
Signal Transduction Cascade: The activation of the OR, which is a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This typically involves the activation of a G-protein, which in turn activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening and Depolarization: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) into the OSN. This influx of positive ions depolarizes the neuron.
-
Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.
Caption: Generalized olfactory signal transduction pathway in insects.
Conclusion
(2E,4E,6E)-Nona-2,4,6-trienal is a molecule of considerable scientific interest due to its dual role as a significant flavor compound and a potent insect pheromone. Its stereoselective synthesis, typically achieved via the Horner-Wadsworth-Emmons reaction, is a key aspect of its study and application. The analysis of this volatile compound relies on sophisticated techniques such as GC-O and GC-MS. Understanding the biological mechanisms of its perception in insects provides valuable insights into chemical communication and may inform the development of novel pest management strategies. This technical guide serves as a foundational resource for professionals engaged in research and development involving this important polyunsaturated aldehyde.
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Function of 2,4,6-Nonatrienal as a flavoring agent
An In-depth Technical Guide to 2,4,6-Nonatrienal as a Flavoring Agent
Executive Summary
2,4,6-Nonatrienal is a highly potent, naturally occurring unsaturated aldehyde that serves as a character-impact aroma compound in a diverse range of food products. Its extremely low odor threshold and complex sensory profile, encompassing notes from green and cucumber-like to fatty and cereal-like, make it a molecule of significant interest to the flavor and food industries. This technical guide provides a comprehensive overview of 2,4,6-nonatrienal, detailing its physicochemical properties, sensory characteristics, natural origins, industrial applications, analytical methodologies, and regulatory status. The content herein is curated for researchers, food scientists, and drug development professionals seeking a deep, mechanistic understanding of this key flavoring agent.
Physicochemical Properties
A foundational understanding of 2,4,6-nonatrienal begins with its fundamental chemical and physical characteristics. These properties govern its volatility, solubility, and stability, which in turn dictate its behavior in food matrices and during analytical procedures.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂O | [1] |
| Molar Mass | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| CAS Number | 56269-22-8 | [3] |
| FEMA Number | 4187 | [1][3] |
| JECFA Number | 1785 | [1][3] |
| Boiling Point | ~194 °C at 760 mmHg | [3] |
| Refractive Index | 1.550 - 1.556 @ 20°C | [1][3][4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][3][4] |
Sensory Characteristics and Flavor Profile
The primary function of 2,4,6-nonatrienal in foods is its contribution to the overall aroma profile. Its impact is disproportionately large relative to its concentration due to an exceptionally low odor detection threshold.
Odor Profile: The perceived aroma of 2,4,6-nonatrienal is highly dependent on its isomeric form and concentration. Key descriptors include:
-
Green, Cucumber, Melon: At low concentrations, it imparts fresh, vegetative, and fruity notes reminiscent of cucumber and melon.[3][5][6]
-
Oat Flake, Cereal-like: It is identified as the key odorant responsible for the characteristic cereal-like, sweet aroma of oat flakes.[7][][9] A similar oatmeal-like note is crucial to the aroma of fresh walnuts.[10]
-
Fatty, Aldehydic: In other contexts, it can contribute fatty and aldehydic notes.[5]
Odor Threshold: The potency of this compound is highlighted by its remarkably low odor threshold. Research has identified the (E,E,Z)-isomer as having an intense oat flake-like odor at a threshold of just 0.0002 ng/L in air .[7][][9] This extreme potency means that its presence, even in trace amounts, can significantly influence the sensory experience of a food product.
Natural Occurrence and Biosynthesis
2,4,6-Nonatrienal is not typically added to foods in its synthetic form but arises naturally through the chemical degradation of lipids. Its presence has been confirmed in a variety of products:
Biosynthetic Pathway: The primary precursor for 2,4,6-nonatrienal is α-linolenic acid, an omega-3 fatty acid. The formation can occur through both enzymatic pathways (e.g., via lipoxygenase) and non-enzymatic autoxidation.[7] The degradation cascade involves the formation of hydroperoxide intermediates which are then cleaved to form various volatile aldehydes, including 2,4,6-nonatrienal.
Caption: Formation of 2,4,6-nonatrienal from the oxidative degradation of α-linolenic acid.
Industrial Applications as a Flavoring Agent
Given its potent and desirable aroma characteristics, synthesized 2,4,6-nonatrienal is utilized by the flavor industry to build and enhance specific flavor profiles. Its applications are diverse, leveraging its multifaceted sensory notes.
-
Savory Flavors: Used to impart authentic cooked, fatty, and cereal notes in products like gravies, snack foods, and meat products.
-
Fruit & Vegetable Flavors: Provides fresh, green, and rind-like notes in cucumber, melon, and other fruit flavorings.[5][6]
-
Bakery & Cereal Products: Enhances the perception of whole grains and toasted notes in baked goods and breakfast cereals.
The following table provides typical usage levels for 2,4,6-nonatrienal in various food categories as established by FEMA.[3]
| Food Category | Average Usual PPM | Average Maximum PPM |
| Baked Goods | 5.0 | 25.0 |
| Nonalcoholic Beverages | 2.0 | 10.0 |
| Breakfast Cereal | 2.0 | 10.0 |
| Cheese | 3.0 | 15.0 |
| Condiments / Relishes | 2.0 | 10.0 |
| Fats / Oils | 2.0 | 10.0 |
| Fish Products | 1.0 | 5.0 |
| Frozen Dairy / Fruit Ices | 3.0 | 15.0 |
| Gravies | 5.0 | 25.0 |
| Meat / Poultry Products | 1.0 | 5.0 |
| Snack Foods | 3.0 | 15.0 |
| Soups | 2.0 | 10.0 |
Analytical Methodologies
The accurate identification and quantification of 2,4,6-nonatrienal require highly sensitive and selective analytical techniques due to its low natural concentration and high volatility.
Core Techniques:
-
Gas Chromatography-Olfactometry (GC-O): This technique is crucial for identifying odor-active compounds. It separates volatile compounds chromatographically and allows a human assessor to sniff the column effluent, pinpointing the specific retention times of impactful aromas.
-
Aroma Extract Dilution Analysis (AEDA): AEDA is used to rank the potency of odorants in a sample. An extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still smelled gives its flavor dilution (FD) factor, indicating its relative importance to the overall aroma.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the structural identification and quantification of volatile compounds. For enhanced sensitivity, especially for aldehydes, techniques like negative chemical ionization (NCI) can be employed.[11]
-
Stable Isotope Dilution Assays (SIDA): SIDA is the most accurate method for quantification. It involves adding a known amount of a synthesized, stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled 2,4,6-nonatrienal) to the sample as an internal standard. This corrects for losses during sample preparation and analysis, yielding highly accurate concentration data.[7][9]
Experimental Protocol: Static Headspace SPME-GC-MS for Aldehyde Profiling
This protocol provides a standardized workflow for the extraction and analysis of 2,4,6-nonatrienal from a solid or liquid food matrix.
-
Sample Preparation: Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial. For quantification, add a precise volume of the internal standard solution (e.g., ¹³C-2,4,6-nonatrienal in ethanol).
-
Incubation and Extraction: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes). After incubation, expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Thermal Desorption and GC Separation: Retract the fiber and immediately insert it into the heated inlet (e.g., 250°C) of the GC-MS system. The adsorbed analytes are thermally desorbed onto the analytical column (e.g., a DB-5ms or equivalent).
-
Chromatographic Analysis: Use a temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in scan mode to identify compounds by comparing their mass spectra to libraries (e.g., NIST). For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native analyte and the labeled internal standard.
Caption: A typical workflow for analyzing volatile compounds like 2,4,6-nonatrienal.
Safety and Regulatory Framework
The use of 2,4,6-nonatrienal as a flavoring substance is well-regulated by international bodies to ensure consumer safety.
-
GRAS Status: The Flavor and Extract Manufacturers Association (FEMA) has designated 2,4,6-nonatrienal as Generally Recognized as Safe (GRAS) for its intended use in food, under FEMA number 4187.[1][3]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated nona-2,4,6-trienal in 2007. The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[1] This evaluation places it in the highest safety category for flavoring agents.
-
EU Regulation: It is listed in the EU's database of flavoring substances.[3]
This strong regulatory backing, based on extensive toxicological reviews, affirms its safety for consumption at the levels typically found in and added to food products.
Conclusion
2,4,6-Nonatrienal stands out as a pivotal molecule in flavor chemistry. Its formation via lipid degradation makes it a natural marker for the flavor profile of many foods, particularly those rich in unsaturated fats like oats and walnuts. Its extremely low sensory threshold underscores the importance of trace-level volatile analysis in understanding food aroma. For the flavorist and food product developer, it is a powerful tool for imparting desirable green, fatty, and cereal notes. A comprehensive grasp of its sensory properties, formation pathways, and analytical challenges is essential for any scientist working in the fields of food science, flavor chemistry, and sensory analysis.
References
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The Good Scents Company. (n.d.). (E,Z)-2,6-nonadienal. Retrieved from [Link]
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- Jandrić, Z., et al. (2020). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 68(27), 7243–7251.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436625, 2,4,6-Nonatrienal. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
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PubMed. (2006). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Retrieved from [Link]
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ACS Publications. (2021). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Methodological & Application
Synthesis of (2E,4E,6E)-2,4,6-Nonatrienal: A Detailed Guide for Research Applications
This comprehensive guide provides detailed application notes and protocols for the synthesis of (2E,4E,6E)-2,4,6-nonatrienal, a conjugated polyenal of significant interest in chemical ecology and flavor chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical insights and step-by-step methodologies.
Introduction
(2E,4E,6E)-2,4,6-Nonatrienal is a naturally occurring unsaturated aldehyde that functions as a crucial component of the aggregation pheromone of certain male flea beetles.[1][2] Its unique conjugated system also contributes to the characteristic aroma profiles of various foods. The precise synthesis of the specific (2E,4E,6E)-isomer is essential for accurate biological and sensory studies, as different geometrical isomers can elicit varied responses.[1] This guide outlines two robust synthetic pathways for the preparation of (2E,4E,6E)-2,4,6-nonatrienal, emphasizing stereochemical control and purification strategies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| CAS Number | 57018-53-8 | [3] |
| Appearance | Colorless to pale yellow liquid (estimated) | [4] |
| Boiling Point | 233.45 °C at 760 mmHg (estimated) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthetic Strategy Overview
The synthesis of (2E,4E,6E)-2,4,6-nonatrienal can be efficiently achieved through a convergent approach, typically involving the construction of a C7 dienal precursor followed by a chain extension to the C9 trienal. The key transformations involve stereoselective carbon-carbon bond formation and a final oxidation step. Two primary strategies will be detailed:
-
Method 1: Wittig Reaction Approach - This classic and reliable method involves the reaction of a C7 dienal with a phosphorus ylide to introduce the final two carbons and establish the third double bond.
-
Method 2: Aldol Condensation Approach - This method builds the carbon skeleton through a base-catalyzed condensation reaction, offering an alternative route to the dienal intermediate.
Caption: Overview of the synthetic strategies for (2E,4E,6E)-2,4,6-Nonatrienal.
Method 1: Synthesis via Wittig Reaction
This approach is centered around the highly reliable Wittig olefination to control the stereochemistry of the newly formed double bond.[5] The synthesis is divided into two main stages: the preparation of the C7 dienal precursor, (2E,4E)-hepta-2,4-dienal, and its subsequent reaction with a C2 phosphorus ylide.
Part A: Synthesis of (2E,4E)-Hepta-2,4-dienal
The synthesis of the dienal intermediate can be achieved through the oxidation of the corresponding dienol.
Reaction Scheme:
(Z)-2-Penten-1-ol → (2E,4Z)-Hepta-2,4-dien-1-ol → (2E,4Z)-Hepta-2,4-dienal → (2E,4E)-Hepta-2,4-dienal
Causality Behind Experimental Choices:
-
Starting Material: Commercially available (Z)-2-penten-1-ol is a convenient starting point.
-
Oxidation: Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[6][7]
-
Isomerization: The initial product of the Wittig reaction may be a mixture of isomers. Isomerization to the thermodynamically more stable all-trans isomer can often be achieved during purification or by gentle heating.
Experimental Protocol:
Step 1: Oxidation of (2E,4Z)-Hepta-2,4-dien-1-ol
-
To a stirred solution of (2E,4Z)-hepta-2,4-dien-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 eq).[6]
-
Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake should be washed with the solvent to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure to yield the crude (2E,4Z)-hepta-2,4-dienal.
Part B: Wittig Reaction to form (2E,4E,6E)-2,4,6-Nonatrienal
The C7 dienal is then reacted with a phosphorus ylide generated from acetaldehyde to yield the C9 trienal.
Reaction Scheme:
(2E,4E)-Hepta-2,4-dienal + (Triphenylphosphoranylidene)acetaldehyde → (2E,4E,6E)-2,4,6-Nonatrienal
Causality Behind Experimental Choices:
-
Ylide Selection: A stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde is used to favor the formation of the (E)-alkene.[8]
-
Reaction Conditions: The Wittig reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The use of a strong, non-nucleophilic base is required to generate the ylide in situ if starting from the corresponding phosphonium salt.[5]
Experimental Protocol:
-
Ylide Preparation (if necessary): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the corresponding phosphonium salt in anhydrous THF. Cool the suspension to -78 °C and add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to room temperature to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of (2E,4E)-hepta-2,4-dienal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Method 2: Synthesis via Aldol Condensation
An alternative and often more direct route to the dienal precursor is through an aldol condensation.
Synthesis of (2E,4E)-Hepta-2,4-dienal via Aldol Condensation
This method involves the condensation of pentanal with acetaldehyde.
Reaction Scheme:
Pentanal + Acetaldehyde → (2E,4E)-Hepta-2,4-dienal
Causality Behind Experimental Choices:
-
Base Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to deprotonate the alpha-carbon of acetaldehyde, initiating the condensation.[9]
-
Reaction Control: The reaction temperature and stoichiometry are critical to prevent self-condensation of the aldehydes and to favor the desired cross-condensation product.
Experimental Protocol:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of sodium hydroxide in water and ethanol.
-
Cool the basic solution in an ice bath.
-
A mixture of pentanal (1.0 eq) and acetaldehyde (1.2 eq) is added dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, the reaction is allowed to stir at room temperature for several hours.
-
The reaction is then neutralized with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude (2E,4E)-hepta-2,4-dienal, which can then be used in the Wittig reaction as described in Method 1, Part B.
Caption: Step-by-step workflow from precursor to characterized final product.
Purification and Characterization
The purification of the final product is critical to remove byproducts such as triphenylphosphine oxide (from the Wittig reaction) and any geometric isomers.
Purification Protocol
-
Initial Work-up: After the Wittig reaction, a significant portion of the triphenylphosphine oxide byproduct can often be removed by precipitation from a non-polar solvent mixture, such as diethyl ether/hexanes.
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for further purification. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is typically employed. The fractions should be monitored by TLC to isolate the desired product.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure (2E,4E,6E)-2,4,6-nonatrienal, especially for separating geometric isomers, preparative HPLC is recommended. A normal-phase column (e.g., silica or diol) with a hexane/ethyl acetate or hexane/ethanol mobile phase can be effective.[3][6]
Characterization
The structure and purity of the synthesized (2E,4E,6E)-2,4,6-nonatrienal should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the double bonds. The coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly informative.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch (~1680 cm⁻¹) and the C=C stretches of the conjugated system.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The reagents used, particularly strong bases like n-butyllithium and organophosphorus compounds, are hazardous and should be handled with extreme care according to their Safety Data Sheets (SDS).
-
(2E,4E,6E)-2,4,6-Nonatrienal is a volatile compound and should be stored in a tightly sealed container at low temperature, protected from light to prevent isomerization and degradation.
References
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. [Link]
-
PubMed. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982–4986. [Link]
- Petroski, R. J. (2005). Straightforward Preparation of (2E,4Z)‐2,4‐Heptadien‐1‐ol and (2E,4Z)‐2,4‐Heptadienal.
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Stübner, C. A., & Steinhaus, M. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7099–7108. [Link]
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal Geometrical Isomers From Male Flea Beetles, Epitrix Hirtipennis and E. Fuscula. PubMed. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Organic Reactions. (2014).
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
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ResearchGate. (2005). Straightforward Preparation of (2 E ,4 Z )-2,4-Heptadien-1-ol and (2 E ,4 Z )-2,4-Heptadienal. Retrieved from [Link]
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University of Wisconsin-Green Bay. (2017). A Solvent Free Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). The Wittig Reaction (Experiment). Retrieved from [Link]
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ScienceMadness. (n.d.). The Oxidation of Allyl and Benzyl Alcohols to the Aldehydes. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). Synthesis of 2,4-Heptadiene. Retrieved from [Link]
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Column Chromatography. (n.d.). How to prepare Silica gel column chromatography - scientific research. Retrieved from [Link]
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Application of 2,4,6-Nonatrienal in Flavor Reconstitution Studies: A Technical Guide
Introduction: The Potent Impact of a Single Molecule
In the vast and complex world of flavor chemistry, certain molecules possess an influence that far outweighs their concentration. (E,E,Z)-2,4,6-Nonatrienal is a prime example of such a "character impact" compound.[1] This highly potent volatile aldehyde is renowned for its characteristic oat flake-like, cereal, and sweet aroma.[2] Its exceptionally low odor threshold, reported to be as low as 0.0002 ng/L in air, means that even trace amounts can significantly influence the overall flavor profile of a food product.[2]
The presence of 2,4,6-nonatrienal can be a double-edged sword. In products like oat flakes and walnuts, it is a key contributor to their desirable aroma.[3] However, its formation through the oxidation of polyunsaturated fatty acids, particularly linolenic acid, also positions it as a potential marker for lipid oxidation and the development of off-flavors in various food matrices.[4][5] Understanding the role and application of 2,4,6-nonatrienal is therefore crucial for researchers, scientists, and product development professionals in the food and beverage industry.
This technical guide provides a comprehensive overview of the application of 2,4,6-nonatrienal in flavor reconstitution studies. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate the sensory impact of this potent odorant, from its analytical determination to its role in shaping consumer perception.
Physicochemical and Sensory Properties of 2,4,6-Nonatrienal
A thorough understanding of the properties of 2,4,6-nonatrienal is fundamental to its effective application in flavor studies.
| Property | Value | Source |
| Molecular Formula | C9H12O | [6] |
| Appearance | Colorless to pale yellow clear liquid (est) | [6] |
| Boiling Point | 233.45 °C @ 760.00 mm Hg (est) | [6] |
| Vapor Pressure | 0.056000 mmHg @ 25.00 °C (est) | [6] |
| Solubility | 495.9 mg/L in water @ 25 °C (est) | [6] |
| Odor Threshold | 0.0002 ng/L in air | [2] |
| Sensory Descriptors | Oat flake-like, cereal, sweet | [2] |
The Genesis of 2,4,6-Nonatrienal: A Product of Lipid Oxidation
The primary pathway for the formation of 2,4,6-nonatrienal in food is through the autoxidation of linolenic acid, an omega-3 fatty acid prevalent in many plant-based oils.[4][5] This complex process involves a free radical chain reaction, leading to the formation of hydroperoxides which then decompose into a variety of volatile compounds, including aldehydes.[4]
Caption: Simplified pathway of linolenic acid oxidation leading to the formation of 2,4,6-nonatrienal.
Application in Flavor Reconstitution Studies: Protocols and Methodologies
Flavor reconstitution is a powerful technique used to understand the contribution of individual volatile compounds to the overall aroma of a food product. This is achieved by creating a model system that mimics the food matrix, into which specific aroma compounds are introduced at known concentrations.
Experimental Workflow for Flavor Reconstitution
Caption: Experimental workflow for a flavor reconstitution study involving 2,4,6-nonatrienal.
Protocol 1: Extraction and Identification of Key Odorants
Objective: To extract volatile compounds from a food matrix and identify the key odorants, including 2,4,6-nonatrienal, using Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA).
Rationale: Solvent-Assisted Flavor Evaporation (SAFE) is a gentle extraction technique that minimizes artifact formation.[7] GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds.[8] AEDA is a method to rank the potency of these odorants.[9]
Materials:
-
Food sample
-
Dichloromethane (CH2Cl2), high purity
-
Anhydrous sodium sulfate
-
SAFE apparatus
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer and an olfactory detection port (GC-MS/O)
-
Series of n-alkanes (C7-C30) for retention index calculation
Procedure:
-
Sample Preparation: Homogenize the food sample. For solid samples, grinding under liquid nitrogen can be effective.
-
Extraction (SAFE): a. Mix the homogenized sample with water and add to the SAFE apparatus. b. Extract with dichloromethane under high vacuum at a controlled temperature (e.g., 40°C). c. Collect the organic phase containing the volatile compounds. d. Dry the extract over anhydrous sodium sulfate and concentrate using a rotary evaporator to a final volume of approximately 1 mL.
-
Aroma Extract Dilution Analysis (AEDA): a. Prepare a dilution series of the concentrated extract with dichloromethane (e.g., 1:1, 1:2, 1:4, 1:8, and so on).[10] b. Inject each dilution into the GC-O system. c. Trained sensory panelists sniff the effluent from the olfactory port and record the retention time and odor descriptor for each detected aroma. d. The Flavor Dilution (FD) factor for each compound is the highest dilution at which it is still detected.[10]
-
Identification by GC-MS/O: a. Analyze the original extract on the GC-MS/O system. b. Identify compounds by comparing their mass spectra with library data (e.g., NIST) and their retention indices with those of authentic standards. c. Correlate the GC-O data with the GC-MS data to identify the key odorants with high FD factors.
Protocol 2: Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)
Objective: To accurately quantify the concentration of 2,4,6-nonatrienal in the food sample.
Rationale: SIDA is the gold standard for quantitative analysis of volatile compounds as it corrects for losses during sample preparation and analysis by using a stable isotope-labeled internal standard.[11]
Materials:
-
Food sample extract (from Protocol 1)
-
Synthesized, carbon-13 labeled 2,4,6-nonatrienal as an internal standard[11]
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Add a known amount of the 13C-labeled 2,4,6-nonatrienal internal standard to the food sample before extraction.
-
Perform the extraction as described in Protocol 1.
-
Analyze the extract by GC-MS in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the native and labeled 2,4,6-nonatrienal.
-
Calculate the concentration of 2,4,6-nonatrienal in the original sample based on the response ratio of the native to the labeled compound.
Protocol 3: Flavor Reconstitution and Sensory Validation
Objective: To prepare an aroma recombinate in an odorless food matrix and validate its aroma profile against the original food sample.
Rationale: This step is crucial to confirm that the identified and quantified key odorants are indeed responsible for the characteristic aroma of the food. Omission tests, where one or more compounds are left out of the recombinate, can further elucidate the specific contribution of each odorant.[3]
Materials:
-
Odorless food matrix (e.g., deodorized oil, starch-water paste)
-
Authentic standards of all identified key odorants, including 2,4,6-nonatrienal
-
Trained sensory panel (8-12 members)[12]
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Preparation of the Aroma Recombinate: a. Prepare a stock solution of each key odorant in a suitable solvent (e.g., ethanol). b. Add the stock solutions to the odorless food matrix to achieve the same concentrations as determined in the original food sample.
-
Sensory Evaluation - Descriptive Analysis: a. Present the original food sample and the aroma recombinate to the trained sensory panel in a randomized and blind manner. b. Panelists will rate the intensity of predefined aroma attributes (e.g., "oat-like," "cereal," "sweet," "fatty") on a structured scale (e.g., a 15-cm line scale).[13] c. Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the original sample and the recombinate.
-
Omission Test (Optional but Recommended): a. Prepare additional recombinates, each omitting one key odorant (e.g., a recombinate without 2,4,6-nonatrienal). b. Conduct sensory evaluation to assess the impact of the omitted compound on the overall aroma profile.
Conclusion: A Powerful Tool in the Flavorist's Arsenal
2,4,6-Nonatrienal serves as a compelling case study in the intricate science of flavor. Its potent sensory properties and formation through lipid oxidation make it a molecule of significant interest in both desirable flavor creation and off-flavor mitigation. The protocols outlined in this guide provide a robust framework for researchers to investigate the role of 2,4,6-nonatrienal in their specific food systems. By combining state-of-the-art analytical techniques with rigorous sensory evaluation, a deeper understanding of its contribution to the complex symphony of flavor can be achieved, ultimately leading to the development of more appealing and stable food products.
References
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Flavoromics for the Quality and Authenticity of Foods and Beverages. Retrieved from [Link]
- Voilley, A., & Etiévant, P. (Eds.). (2012). Flavour in food. Woodhead Publishing.
- Mestres, M., Busto, O., & Guasch, J. (2009). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- Li, N., et al. (2022). Formation of Furan from Linoleic Acid Thermal Oxidation: (E,E)-2,4-Decadienal as a Critical Intermediate Product. Journal of Agricultural and Food Chemistry, 70(9), 2966–2974.
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Food Safety Institute. (n.d.). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]
- Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of agricultural and food chemistry, 53(22), 8699–8705.
- Ullrich, F., & Grosch, W. (1987). Identification of the most intense volatile flavor compounds formed during autoxidation of linoleic acid. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 184(4), 277–282.
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
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Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
- Shahidi, F., & Pegg, R. B. (Eds.). (1994). Lipid-derived flavor compounds. American Chemical Society.
- Boonprab, K., et al. (2007). Formation of Aldehyde Flavor (n-hexanal, 3Z-nonenal and 2E-nonenal) in the Brown Alga, Laminaria Angustata. In Progress in Food Bioprocess Technology (pp. 163-170). Springer, Berlin, Heidelberg.
-
Frontiers Media. (n.d.). Editorial: Novel technologies applied to flavoromics and sensory evaluation of foods. Retrieved from [Link]
- Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- Steinhaus, M., & Schieberle, P. (2007). Sotolon and (2E,4E,6Z)-nona-2,4,6-trienal are the key compounds in the aroma of walnuts. Journal of agricultural and food chemistry, 55(15), 6262–6267.
- Smit, G., Smit, B. A., & Engels, W. J. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied microbiology and biotechnology, 81(6), 987–999.
- Zhang, S., et al. (2012). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O).
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MDPI. (n.d.). Unraveling the Formation Mechanism of Egg's Unique Flavor via Flavoromics and Lipidomics. Retrieved from [Link]
- Yoshida, Y., et al. (2022).
- Jeleń, H. H. (Ed.). (2012). Food flavors: chemical, sensory and technological properties. CRC press.
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Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography–olfactometry. Retrieved from [Link]
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DLG. (n.d.). Sensory analysis: Overview of methods and areas of application. Retrieved from [Link]
- Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of agricultural and food chemistry, 53(22), 8699–8705.
-
University of Florida. (n.d.). Development of a Flavoromics Platform for Monitoring and Improving of Fruit Quality through Pre- and Post- Harvest Interventions. Retrieved from [Link]
- Blank, I., et al. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 195(3), 239–245.
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- Brevard, H., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions, 32, 1333–1338.
- Peterson, D. G. (2019). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Journal of agricultural and food chemistry, 67(8), 2219–2227.
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MDPI. (n.d.). Lipids in Food Flavor Generation. Retrieved from [Link]
- Liu, L., et al. (2023). Volatile metabolite profiling of linolenic acid oxidation in the heating process. Food Science and Technology, 43.
- Cameia-Pita, R., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of agricultural and food chemistry, 63(11), 3010–3018.
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Frontiers Media. (n.d.). Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. Retrieved from [Link]
- Paillard, C., et al. (2017). Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. Flavour and Fragrance Journal, 32(6), 427–435.
- Breva-Claramonte, M., et al. (2007). Gas Chromatography-Olfactometry GC-O. In Proceedings of the 12th International Symposium on Olfaction and Electronic Nose (pp. 1-4).
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R Discovery. (n.d.). Aroma Extract Dilution Analysis Research Articles. Retrieved from [Link]
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University of Florida. (n.d.). Development of a Flavoromics Platform for Monitoring and Improving of Fruit Quality through Pre- and Post- Harvest Interventions. Retrieved from [Link]
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Pennsylvania State University. (n.d.). Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products. Retrieved from [Link]
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- Vanderhaegen, B., et al. (2006). The chemistry of beer aging–a critical review. Food Chemistry, 95(3), 357–373.
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UC Davis. (2023, July 10). More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
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Troubleshooting & Optimization
Preventing photoisomerization of 2,4,6-Nonatrienal during analysis
A Guide to Preventing Photoisomerization and Ensuring Analytical Accuracy
Welcome to the Technical Support Center for the analysis of 2,4,6-nonatrienal. This guide is designed for researchers, scientists, and drug development professionals who work with this and other light-sensitive polyunsaturated aldehydes. As a Senior Application Scientist, I have compiled this resource to address the common challenges associated with the photoisomerization of 2,4,6-nonatrienal and to provide field-proven insights and protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-nonatrienal, and why is it important?
2,4,6-Nonatrienal is a naturally occurring polyunsaturated aldehyde. It is a key aroma compound found in various foods, such as oat flakes, and also acts as an aggregation pheromone in certain insects.[1][2][3] Its distinct geometric isomers, such as (2E,4E,6Z)- and (2E,4E,6E)-2,4,6-nonatrienal, contribute differently to its biological activity and sensory properties.[2][] Accurate quantification of these isomers is crucial in food science, entomology, and potentially in pharmaceutical applications where aldehyde-mediated signaling is studied.
Q2: What is photoisomerization, and why is it a problem for 2,4,6-nonatrienal analysis?
Photoisomerization is a chemical process where a molecule is converted from one isomer to another by the absorption of light. 2,4,6-Nonatrienal, being a conjugated polyene, is highly susceptible to this phenomenon.[2] Exposure to light, particularly in the ultraviolet (UV) and blue regions of the spectrum, can cause the trans double bonds in the molecule to convert to cis, and vice-versa, leading to a mixture of different geometric isomers.[2][5] This is problematic for analysis because it can lead to:
-
Inaccurate Quantification: The original isomeric ratio of the sample is altered, leading to erroneous measurements of the individual isomers.
-
Appearance of Unexpected Peaks: The formation of new isomers during sample handling and analysis can result in multiple, often poorly resolved, peaks in your chromatogram, making data interpretation difficult.
-
Compromised Bioactivity Studies: If the biological activity of your sample is dependent on a specific isomer, photoisomerization can lead to a loss of potency and misleading results.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I see multiple unexpected peaks in my HPLC/GC analysis of a pure 2,4,6-nonatrienal standard.
Cause: This is a classic sign of on-column or pre-analysis photoisomerization. Standard laboratory lighting is often sufficient to induce this change.[2]
Solution:
-
Control Your Lighting Environment: The most critical step is to minimize your sample's exposure to light.
-
Use Protective Glassware: Always handle and store 2,4,6-nonatrienal and its solutions in amber glass vials or tubes.[8][9] For maximum protection, you can wrap clear glassware in aluminum foil.
-
Prepare Samples Fresh: Prepare your dilutions and standards immediately before analysis to minimize the duration of any potential light exposure.
Issue 2: My quantitative results for 2,4,6-nonatrienal are inconsistent and not reproducible.
Cause: Inconsistent light exposure during sample preparation and analysis is a likely culprit. Even subtle differences in the duration or intensity of light exposure between samples can lead to varying degrees of isomerization and, consequently, fluctuating quantitative results.
Solution:
-
Standardize Your Sample Handling Protocol: Implement a strict, standardized protocol for handling all samples and standards. This should detail the lighting conditions, type of glassware, and the maximum time a sample can be exposed to any light source.
-
Protect Samples in the Autosampler: If your autosampler is not refrigerated or protected from light, isomerization can occur while samples are waiting to be injected. Use amber autosampler vials and, if possible, a cooled autosampler.
-
Consider Chemical Protection: For situations where complete darkness is not feasible, the addition of a chemical stabilizer can be explored. Antioxidants like Butylated Hydroxytoluene (BHT) are used to prevent oxidative degradation of aldehydes and may offer some protection against photo-oxidation, a process that can be initiated by light.[10][11][12] However, it is crucial to first verify that the stabilizer does not interfere with your chromatographic analysis.
Experimental Protocols
Protocol 1: Light-Protected Sample Handling and Preparation
This protocol outlines the essential steps to minimize photoisomerization during the handling and preparation of 2,4,6-nonatrienal samples.
-
Environment Setup:
-
Perform all manipulations in a darkroom or under red or amber light conditions. A simple photographic safelight or a bench lamp with a red bulb can be used.
-
Ensure all windows are blacked out.
-
-
Materials:
-
Amber glass volumetric flasks, vials, and pipettes.
-
Aluminum foil.
-
High-purity solvents (e.g., HPLC-grade acetonitrile, methanol, or hexane).
-
-
Procedure:
-
Allow the 2,4,6-nonatrienal standard and all solvents to equilibrate to room temperature in the dark.
-
Weigh the neat standard in an amber vial under safelight conditions.
-
Prepare a stock solution by dissolving the standard in a suitable solvent in an amber volumetric flask.
-
Perform serial dilutions using amber glassware.
-
If using clear glassware for any step, immediately wrap it securely in aluminum foil.
-
Transfer the final solutions to amber autosampler vials for analysis.
-
Store all solutions at -20°C or below in the dark when not in use.
-
Protocol 2: HPLC-PDA Method for Isomer Separation
This method is designed for the separation and quantification of 2,4,6-nonatrienal isomers, incorporating measures to prevent on-column isomerization.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector. A PDA detector is crucial for identifying different isomers by their UV-Vis spectra.[13]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a controlled, moderate temperature (e.g., 25°C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Light Protection: Use an autosampler with a cover to protect the samples from ambient light. If possible, use an instrument with a light-protected flow cell in the detector.
Data Presentation
Table 1: Hypothetical Stability of a 2,4,6-Nonatrienal Solution under Various Conditions
This table illustrates the expected impact of different storage and lighting conditions on the stability of a 2,4,6-nonatrienal solution over a 24-hour period.
| Condition | Temperature | Lighting | Expected Purity (%) |
| Clear Glass Vial | Room Temperature | Ambient Lab Light | < 50% |
| Amber Glass Vial | Room Temperature | Ambient Lab Light | ~70-80% |
| Clear Glass Vial | 4°C | Dark | ~90-95% |
| Amber Glass Vial | 4°C | Dark | >98% |
| Amber Glass Vial | -20°C | Dark | >99% |
Visualizations
Photoisomerization of 2,4,6-Nonatrienal
Caption: The process of photoisomerization of 2,4,6-nonatrienal.
Workflow for Preventing Photoisomerization
Caption: Recommended workflow for handling and analyzing 2,4,6-nonatrienal.
References
-
The Good Scents Company. (E,E,Z)-2,4,6-nonatrienal. Available at: [Link]
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982–4986. Available at: [Link]
-
PubChem. 2,4,6-Nonatrienal, (2E,4E,6E)-. Available at: [Link]
-
Dobryakov, A. L., Ioffe, I., Granucci, G., & Burghardt, I. (2021). Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration. Journal of the American Chemical Society, 143(46), 19473–19486. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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Maillard, M. B., Giusto, N. M., & Ilincheta de Boschero, M. G. (2002). Effect of aliphatic aldehydes on flavor formation in glutathione–ribose Maillard reactions. Journal of Agricultural and Food Chemistry, 50(12), 3537–3542. Available at: [Link]
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Kikugawa, K., & Nakahara, T. (1987). A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. Toxicology in Vitro, 1(1), 43-49. Available at: [Link]
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Salehpour, F., Mahmoudi, J., Kamari, F., Sadigh-Eteghad, S., Rasta, S. H., & Farhoudi, M. (2018). Photobiomodulation in ocular therapy: current status and future perspectives. Journal of Ophthalmic & Vision Research, 13(4), 438–448. Available at: [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]
-
Arote, R. B., & Shinde, K. G. (2017). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Pharmacognosy Magazine, 13(Suppl 3), S556–S562. Available at: [Link]
-
Chen, D., & Zhang, H. (2012). Iodine-sensitized degradation of 2,4,6-trichlorophenol under visible light. Environmental Science & Technology, 46(17), 9517–9524. Available at: [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]
-
Jiang, Y., Zhu, Z., Tan, X., Kong, X., Zhong, H., Zhang, J., & Xiong, S. (2022). Considerations for the Use of Photobiomodulation in the Treatment of Retinal Diseases. Journal of Ophthalmology, 2022, 8813334. Available at: [Link]
-
Red Light Restores Vision and Eye Health. (2019). Available at: [Link]
-
Chauhan, A., Dalwadi, M., & Vahoniya, M. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. Available at: [Link]
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Al-Thani, R., Al-Ghamdi, K., & Al-Maadheed, A. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Foods, 12(19), 3584. Available at: [Link]
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Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2017). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product. Journal of Pharmaceutical Sciences, 106(1), 51-58. Available at: [Link]
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Elixir Department. (2025). SOP for Dispensing Light Sensitive Materials – V 2.0. Available at: [Link]
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Pharma Manual. (2016). Protection of Light sensitive Drugs. Available at: [Link]
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Kicman, A. T., & Coutts, R. T. (2015). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. Available at: [Link]
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Kaczmarek, M., & Michalska, K. (2021). Insight into synergistic antioxidation mechanisms of butyl hydroxyanisole with common synthetic antioxidants. Food Chemistry, 353, 129462. Available at: [Link]
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Lopes, T. J. S., et al. (2018). Efficacy of phototherapy to treat facial ageing when using a red versus an amber LED: A protocol for a randomised controlled trial. BMJ Open, 8(5), e021419. Available at: [Link]
-
Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63-69. Available at: [Link]
-
Wang, Y., et al. (2024). GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Different Cooking Methods. Molecules, 29(3), 602. Available at: [Link]
-
Dolan, J. W. (2013). On-Column Sample Degradation. LCGC North America, 31(10), 884-889. Available at: [Link]
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Hudson, B. S., & Kohler, B. E. (1974). Theoretical analysis of spectra of short polyenes. Chemical Reviews, 74(2), 209-231. Available at: [Link]
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Ben-Amotz, D., & Harris, C. B. (1987). The photophysics of diphenyl polyenes analyzed by their solvatochromism. The Journal of Chemical Physics, 86(9), 4856-4870. Available at: [Link]
-
Lee, J., et al. (2018). A High-Performance Liquid Chromatography-Diode Array Detector Method for the Simultaneous Determination of Five Compounds in the. Pharmacognosy Magazine, 14(55), 315-320. Available at: [Link]
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Kamal, M. M., et al. (2023). Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. IMR Press. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 4. HPLC chromatogram with photodiode array detection (200-350 nm).... Available at: [Link]
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Benvenuti, S., et al. (2022). A Reasoned Diagnostic Procedure to Support the Restoration of the 17th Century Stucco Altar Dedicated to St. Michael the Archangel in Barbarano Romano (Viterbo, Italy). Applied Sciences, 12(19), 9789. Available at: [Link]
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Ben-Amotz, D., & Harris, C. B. (1987). Photochemistry of Alkenes, Dienes, and Polyenes. The Journal of Chemical Physics, 86(9), 4856-4870. Available at: [Link]
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Roman, M. (n.d.). Review of quantitative spectroscopy of polyynes. Available at: [Link]
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de Oliveira, C. A. F., & de Oliveira, A. C. (2022). On photokinetics under monochromatic light. Frontiers in Chemistry, 10, 983806. Available at: [Link]
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Dabdoub, W. D., & Varma, R. S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 357-371. Available at: [Link]
-
European Commission. (n.d.). NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION. Available at: [Link]
-
Wikipedia. (n.d.). Ketone. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available at: [Link]
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de la Fuente, J. A., & Gesto, M. (2022). Photobiomodulation for the treatment of retinal diseases: a review. Neural Regeneration Research, 17(12), 2637–2645. Available at: [Link]
-
Rocha, F. R. P., et al. (2017). Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. Catalysts, 7(11), 345. Available at: [Link]
-
ResearchGate. (n.d.). The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. Available at: [Link]
-
European Food Safety Authority. (n.d.). Review of quantitative spectroscopy of polyynes. Available at: [Link]
Sources
- 1. (E,E,Z)-2,4,6-nonatrienal, 100113-52-8 [thegoodscentscompany.com]
- 2. Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photobiomodulation in ocular therapy: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Elixir Department: SOP for Dispensing Light Sensitive Materials – V 2.0 – SOP Guide for Pharma [pharmasop.in]
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- 12. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS for 2,4,6-Nonatrienal Isomer Separation
Welcome to the technical support center dedicated to the chromatographic challenges of 2,4,6-nonatrienal. As a highly volatile and potent aroma compound with multiple geometric isomers, its analysis demands a nuanced and optimized approach. This guide is structured to address the common questions and troubleshooting scenarios encountered by researchers in the flavor, fragrance, and chemical ecology fields. We will move from foundational knowledge to advanced troubleshooting, providing not just steps, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and initial considerations for the analysis of 2,4,6-nonatrienal.
Q1: What is 2,4,6-nonatrienal, and why is the separation of its isomers critical?
2,4,6-Nonatrienal is a C9 unsaturated aldehyde known for its potent aroma, often described as cereal-like or oat flake-like[]. It is a key character-impact compound in various foods and also functions as a component of aggregation pheromones in certain insects[][2]. It exists as several geometric isomers due to the three double bonds in its structure, such as (2E,4E,6E)- and (2E,4E,6Z)-nonatrienal[3][4].
The separation of these isomers is critical because each can possess distinct sensory properties or biological activities. For instance, different flea beetle species produce specific blends of 2,4,6-nonatrienal isomers as part of their pheromone communication system[2]. In flavor applications, a subtle shift in the isomeric ratio can significantly alter the perceived aroma profile. Therefore, accurate quantitation of individual isomers is essential for both biological research and quality control.
Q2: What are the primary challenges in the GC-MS analysis of 2,4,6-nonatrienal isomers?
The analysis of these isomers presents several analytical hurdles:
-
Co-elution: Geometric isomers often have very similar boiling points and polarities, leading to poor chromatographic resolution on standard GC columns[5]. Their separation requires a highly selective stationary phase.
-
Thermal Instability: As an unsaturated aldehyde, 2,4,6-nonatrienal can be susceptible to thermal degradation or isomerization in a hot GC inlet, which can skew quantitative results[6].
-
Trace-Level Detection: In many matrices, such as food products or insect effluvia, 2,4,6-nonatrienal is present at very low concentrations, requiring a highly sensitive method[].
-
Similar Mass Spectra: Geometric isomers typically produce nearly identical electron ionization (EI) mass spectra, making chromatographic separation the only reliable way to distinguish and quantify them[7]. The mass spectrometer serves primarily as a sensitive and selective detector rather than a tool for isomeric differentiation in this context.
Part 2: Method Development and Optimization Guide
This section provides a structured, question-based approach to developing a robust GC-MS method from the ground up.
Q3: How do I select the optimal GC column for separating 2,4,6-nonatrienal isomers?
Choosing the correct stationary phase is the single most important factor for achieving resolution[8]. The principle of "like dissolves like" is a good starting point[9].
Core Directive: Use a high-polarity column.
-
Rationale and Expertise: 2,4,6-nonatrienal is a polar molecule due to its aldehyde functional group. A polar stationary phase will interact more strongly with the analyte through dipole-dipole interactions, increasing retention and enhancing the subtle differences between isomers. Non-polar phases (like a standard 5% phenyl-methylpolysiloxane) separate primarily by boiling point and will almost certainly fail to resolve the isomers.
-
Recommended Phases:
-
Polyethylene Glycol (PEG) / "WAX" Phases: These are the gold standard for separating polar volatile compounds like aldehydes[10]. Columns such as a CP-Wax 57 CB, DB-FATWAX UI, or an InertCap® Pure-WAX are excellent choices[10][11].
-
Highly Polar Ionic Liquid Phases: For extremely difficult separations, ionic liquid columns (e.g., SLB-IL111) offer unique and highly polar selectivity that can sometimes resolve isomers that co-elute even on WAX columns[9].
-
-
Column Dimensions:
-
Length: Start with a 30 m column. If co-elution persists, increasing to 60 m will increase the total number of theoretical plates and may improve resolution[12].
-
Internal Diameter (I.D.): A 0.25 mm I.D. is a standard choice offering a good balance of efficiency and sample capacity.
-
Film Thickness (d_f_): For highly volatile compounds, a thicker film (e.g., 0.25 µm or 0.50 µm) increases retention time and interaction with the stationary phase, which can aid separation[8].
-
Q4: What are the best practices for setting the injector parameters?
The goal is to introduce the sample onto the column in a narrow band without causing degradation or discrimination.
Core Directive: Use a splitless injection for trace analysis, with an optimized inlet temperature.
-
Injection Mode: Splitless vs. Split
-
Splitless Injection: This mode is necessary when analyzing low concentrations, as it transfers the vast majority of the sample to the column, maximizing sensitivity[13][14].
-
Split Injection: Use this for higher concentration standards or samples to avoid overloading the column and detector. A split ratio of 20:1 to 50:1 is a good starting point[15].
-
-
Injector Temperature:
-
Rationale: The temperature must be high enough to ensure complete and rapid vaporization of the analytes but low enough to prevent thermal degradation. A temperature of 230-250 °C is a common starting point for volatile aldehydes[11].
-
Self-Validation: Inject a standard at various temperatures (e.g., 220 °C, 240 °C, 260 °C). Look for the temperature that provides the best peak area and shape without the appearance of degradation products (indicated by new, unexpected peaks).
-
-
Splitless Hold Time:
-
Rationale: This is the time the split vent remains closed to allow the sample to transfer to the column. It must be long enough for efficient transfer but short enough to prevent excessive band broadening[16].
-
Calculation: A typical hold time is 0.75 to 1.5 minutes. It should be set to coincide with the time it takes for the carrier gas to sweep the volume of the liner (typically ~1.5 times the liner volume divided by the column flow rate).
-
Q5: How should I develop the oven temperature program for optimal resolution?
The temperature program controls how fast the analytes travel through the column and is a powerful tool for improving the separation of closely eluting peaks.
Core Directive: Use a low initial temperature and a slow ramp rate.
-
Rationale and Expertise: A low starting temperature helps to focus the volatile analytes at the head of the column into a tight band. A slow temperature ramp gives the isomers more time to interact with the stationary phase, allowing for more effective partitioning and, therefore, better separation.
-
Step-by-Step Protocol:
-
Initial Temperature: Start at a low temperature, such as 40-50 °C, and hold for 1-2 minutes to ensure sharp initial peaks.
-
Ramp Rate: Use a slow ramp of 2-5 °C/min through the expected elution range of the nonatrienal isomers[17]. A slower ramp increases analysis time but significantly improves resolution.
-
Final Temperature: Ramp to a higher temperature (e.g., 240 °C) and hold for several minutes to elute any less volatile compounds and clean the column.
-
Q6: What are the recommended MS detector settings?
For isomer analysis where chromatography does the separation, the MS is used for confirmation and sensitive detection.
Core Directive: Use standard Electron Ionization (EI) in full scan mode for method development, then consider Selected Ion Monitoring (SIM) for quantitation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard and recommended mode.
-
Temperatures:
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
-
Scan Mode:
-
Full Scan: During method development, acquire data in full scan mode (e.g., m/z 35-250) to confirm the identity of the peaks and check for impurities or degradation products. The molecular ion of 2,4,6-nonatrienal is m/z 136.19. Characteristic fragments for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the aldehyde group (M-29)[18].
-
Selected Ion Monitoring (SIM): For routine analysis and to achieve the lowest detection limits, switch to SIM mode. Monitor the molecular ion (m/z 136) and 2-3 other characteristic, high-intensity fragment ions. This significantly improves the signal-to-noise ratio.
-
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Q7: My 2,4,6-nonatrienal isomers are co-eluting or have very poor resolution. What should I do?
This is the most common problem. Address it systematically.
Troubleshooting Workflow:
-
Decrease Oven Ramp Rate: This is the easiest parameter to change. Reduce your ramp rate from 5 °C/min to 2 °C/min and observe the effect on resolution.
-
Lower Carrier Gas Flow Rate: While faster flow rates shorten run times, operating the carrier gas at its optimal linear velocity maximizes column efficiency[8]. Check your column manufacturer's recommendation and ensure you are not running at an excessively high flow rate.
-
Verify Column Choice: Confirm you are using a high-polarity WAX-type column. If you are already using a WAX column and resolution is still insufficient, consider a longer column (60 m instead of 30 m).
-
Check for System Issues: Poor resolution can also be a symptom of a poorly cut column, an improperly installed column, or a leak in the system. Re-cut and re-install the column at both the inlet and detector ends. Use an electronic leak detector to confirm system integrity.
Q8: I'm seeing poor peak shape (tailing or fronting). What is the cause?
Peak shape issues are often indicative of activity in the system or improper method parameters.
-
Peak Tailing:
-
Cause: Active sites in the inlet liner, column contamination, or column degradation are adsorbing the polar aldehyde.
-
Solution:
-
Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated, wool-packed liner for splitless injections to aid vaporization and trap non-volatile matrix components.
-
Column Maintenance: "Bake out" the column at its maximum isothermal temperature for 30-60 minutes. If tailing persists, trim 10-15 cm from the front of the column to remove non-volatile residues. If the column is old, it may need to be replaced.
-
-
-
Peak Fronting:
-
Cause: This is a classic sign of column overload. Too much sample is being injected.
-
Solution:
-
Dilute the sample.
-
If using splitless injection, switch to a split injection with a moderate split ratio (e.g., 20:1).
-
-
Q9: My signal-to-noise ratio is poor, and I can't detect my analyte. How can I improve sensitivity?
-
Switch to SIM Mode: As mentioned in Q6, this is the most effective way to increase sensitivity (often by a factor of 10-100) after the method is established.
-
Use Splitless Injection: Ensure you are in splitless mode if you are not already[19].
-
Check for Leaks: Air leaks (oxygen and nitrogen) into the MS source will severely suppress the signal and increase noise.
-
Clean the MS Ion Source: Over time, the ion source becomes contaminated, which reduces its efficiency. Follow the manufacturer's procedure for cleaning the source, repeller, and lenses[20].
Part 4: Data Presentation & Protocols
Recommended Starting GC-MS Parameters
The following table summarizes a robust starting point for your method development.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| GC Column | CP-Wax 57 CB (or equivalent PEG/WAX phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness | High polarity stationary phase is essential for resolving polar isomers[10]. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis and better resolution[21]. |
| Flow Rate | 1.0-1.2 mL/min (constant flow) | Provides optimal efficiency for a 0.25 mm I.D. column. |
| Injector | ||
| Mode | Splitless | For maximum sensitivity with trace-level analytes[14]. |
| Temperature | 240 °C | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume; adjust based on concentration. |
| Splitless Hold Time | 1.0 min | Allows for efficient transfer of analytes to the column[16]. |
| Oven Program | ||
| Initial Temperature | 45 °C, hold for 2 min | Focuses volatile analytes at the column head. |
| Ramp | 3 °C/min to 230 °C | Slow ramp rate to maximize separation of isomers[17]. |
| Final Hold | Hold at 230 °C for 5 min | Ensures elution of all compounds and cleans the column. |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 35-250) for development; SIM for quantitation | Full scan confirms identity; SIM provides superior sensitivity. |
| SIM Ions (Example) | m/z 136 (Molecular Ion), 107, 79, 67 | Select the most abundant and specific ions from the full scan spectrum. |
Part 5: Visualized Workflows
Diagram 1: General Workflow for Method Optimization
Caption: A workflow for developing a GC-MS method for 2,4,6-nonatrienal isomers.
Diagram 2: Troubleshooting Logic for Isomer Co-elution
Caption: A decision tree for systematically troubleshooting co-eluting isomers.
References
-
Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal Geometrical Isomers From Male Flea Beetles, Epitrix Hirtipennis and E. Fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982-6. [Link]
-
Wei, Y., et al. (2024). GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Different Cooking Methods. MDPI. [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Separation of the Geometric Isomers. ResearchGate. [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Labio Scientific. [Link]
-
Ferreira, A. C. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. The Good Scents Company. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]
-
Liao, H. B., et al. (2024). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Taylor & Francis Online. [Link]
-
Williams, T. D., & Vorsa, N. (n.d.). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. ResearchGate. [Link]
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Lozano-García, M. A., et al. (2024). Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. MDPI. [Link]
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Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. [Link]
-
Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns. Chrom Tech. [Link]
-
Law, K. P., et al. (2017). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. National Institutes of Health. [Link]
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Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. [Link]
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Decker, D., et al. (2013). On the problems with quantitative GC analysis. ResearchGate. [Link]
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Agilent. (n.d.). J&W GC Column Selection Guide. Postnova. [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
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Snow, N. H. (2020). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. [Link]
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Chromatography Today. (2014). Optimisation of Column Parameters in GC. Chromatography Today. [Link]
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Journal of Mass Spectrometry and Advances in the Clinical Lab. (n.d.). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. jmsacl.org. [Link]
-
Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]
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Dickie, A. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. SCION Instruments. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chromspec. (2024). Split vs Splitless Injection. YouTube. [Link]
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Technical Support Center: Ensuring the Stability of 2,4,6-Nonatrienal Analytical Standards
Welcome to the technical support center for the handling and analysis of 2,4,6-Nonatrienal. This highly unsaturated aldehyde is a potent aroma compound of significant interest in the food, beverage, and fragrance industries. However, its chemical structure, characterized by three conjugated double bonds, renders it particularly susceptible to degradation through oxidation, polymerization, and isomerization. This guide provides practical, field-tested advice to help researchers, scientists, and drug development professionals maintain the integrity of their 2,4,6-Nonatrienal analytical standards, ensuring accurate and reproducible results.
The Challenge of 2,4,6-Nonatrienal Instability
2,4,6-Nonatrienal is a volatile C9 aldehyde known for its characteristic oat flake-like aroma.[] Its instability is primarily due to the conjugated polyene system, which is prone to autoxidation. This process is often initiated by light, heat, or the presence of metal ions and can lead to the formation of various degradation products, altering the concentration and purity of the analytical standard.[2] Furthermore, exposure to light can induce isomerization, leading to a mixture of geometric isomers which can complicate chromatographic analysis and quantification.[3]
This guide is structured to provide direct answers to common challenges encountered during the handling and analysis of 2,4,6-Nonatrienal standards. We will cover troubleshooting common analytical issues and provide frequently asked questions with in-depth answers grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 2,4,6-Nonatrienal.
Problem 1: My 2,4,6-Nonatrienal standard is showing a decreasing concentration over a short period, even when stored in a refrigerator.
Cause: This is a classic sign of degradation, likely due to autoxidation. The multiple double bonds in 2,4,6-nonatrienal make it highly susceptible to reaction with oxygen.[2] Standard refrigeration at 4°C slows but does not completely halt this process, especially if the standard solution is frequently opened or exposed to air.
Solution:
-
Incorporate an Antioxidant: The most effective way to prevent oxidative degradation is to add a radical scavenger to your standard solutions. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.
-
Solvent Choice: While 2,4,6-nonatrienal is soluble in ethanol, for long-term storage, less polar solvents like hexane may be preferable as they have lower oxygen solubility than more polar solvents.[4]
Recommended Protocol for Preparing Stabilized 2,4,6-Nonatrienal Stock Solutions:
-
Solvent Preparation: Prepare a solution of BHT in your chosen solvent (e.g., methanol or hexane) at a concentration of 0.01% to 0.1% (w/v). For example, dissolve 10-100 mg of BHT in 100 mL of solvent. The optimal concentration can be matrix-dependent, but 0.1% is a robust starting point.[5]
-
Standard Preparation: Prepare your 2,4,6-nonatrienal stock solution using the BHT-containing solvent.
-
Storage: Store the stabilized stock solution in an amber glass vial with a PTFE-lined cap at -20°C or lower for long-term storage.[6] For daily use, a refrigerated solution at 4°C is acceptable for short periods (1-2 weeks).
-
Inert Atmosphere: For maximum stability, before sealing the vial, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.[7]
Problem 2: I am observing multiple peaks for 2,4,6-Nonatrienal in my GC-MS analysis, even though I started with a pure standard.
Cause: This issue is likely due to the isomerization of 2,4,6-nonatrienal. Exposure to light can readily generate a mixture of its geometric isomers.[3] These isomers will have slightly different retention times on a GC column, resulting in multiple peaks.
Solution:
-
Light Protection: Always handle and store 2,4,6-nonatrienal standards in amber vials to protect them from light. Avoid exposure to direct sunlight or strong laboratory lighting.
-
Minimize Headspace: Use vials that are appropriately sized for the volume of your standard to minimize the headspace, which can reduce the potential for volatilization and subsequent degradation or isomerization in the gas phase.
-
Fresh Working Solutions: Prepare fresh working solutions from your stabilized, frozen stock solution daily. Do not repeatedly use the same working solution over several days.
Problem 3: My chromatographic peaks for 2,4,6-Nonatrienal are tailing and show poor reproducibility.
Cause: Peak tailing and poor reproducibility for aldehydes are often due to their high polarity and potential for interaction with active sites in the GC system (e.g., inlet liner, column). Furthermore, the inherent instability of 2,4,6-nonatrienal can lead to on-column degradation, contributing to these issues.
Solution: Derivatization with PFBHA
To overcome these issues, a common and highly effective strategy is to derivatize the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction converts the highly polar aldehyde group into a more stable and less polar oxime derivative, which exhibits improved chromatographic behavior and can be detected with high sensitivity by an electron capture detector (ECD) or mass spectrometry.[2][8]
Experimental Protocol: PFBHA Derivatization of 2,4,6-Nonatrienal
-
Reagent Preparation: Prepare a 1 mg/mL solution of PFBHA in HPLC-grade water.
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of your 2,4,6-nonatrienal working standard (in a solvent compatible with water, such as methanol or acetonitrile).
-
pH Adjustment: Adjust the pH of the solution to approximately 4 by adding a small amount of dilute HCl. This acidic condition favors the derivatization reaction.
-
Derivatization: Add 20 µL of the PFBHA solution to the vial.
-
Incubation: Cap the vial and heat it at 60-70°C for 30 minutes.[9]
-
Extraction: After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Analysis: Carefully transfer the hexane layer to a new autosampler vial for GC-MS analysis.
Note: The derivatization reaction with PFBHA can form syn- and anti-isomers of the oxime, which may appear as two closely eluting peaks in the chromatogram. A well-optimized GC method can often co-elute these into a single sharp peak.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,4,6-Nonatrienal?
A1: The primary degradation pathway for 2,4,6-nonatrienal is autoxidation.[2] The presence of three conjugated double bonds makes the molecule highly susceptible to attack by molecular oxygen, leading to the formation of hydroperoxides which can then decompose into a variety of smaller, more volatile compounds. This process is a free-radical chain reaction and can be initiated by light, heat, or trace metals.
Q2: What are the ideal storage conditions for neat 2,4,6-Nonatrienal?
A2: Neat 2,4,6-nonatrienal should be stored at -20°C or colder in a tightly sealed amber glass container under an inert atmosphere (e.g., argon or nitrogen).[7] Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the standard, which can promote degradation.
Q3: Can I use other antioxidants besides BHT?
A3: Yes, other phenolic antioxidants such as butylated hydroxyanisole (BHA) can also be effective. The choice of antioxidant may depend on the specific analytical method and potential for interference. However, BHT is widely used and has a proven track record for stabilizing polyunsaturated compounds.[5]
Q4: What are the recommended GC-MS parameters for analyzing PFBHA-derivatized 2,4,6-Nonatrienal?
A4: A good starting point for the GC-MS analysis of PFBHA-derivatized 2,4,6-nonatrienal would be the following:
| Parameter | Recommendation |
| GC Column | A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on your specific instrument and column. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min. |
| MS Ion Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-450 |
Q5: How can I confirm that my derivatization reaction has been successful?
A5: A successful derivatization will result in a new peak in your chromatogram with a significantly longer retention time than the underivatized 2,4,6-nonatrienal. The mass spectrum of this new peak should show a molecular ion corresponding to the PFBHA-oxime of 2,4,6-nonatrienal (C16H14F5NO, MW = 331.28 g/mol ) and characteristic fragment ions, such as m/z 181, which corresponds to the pentafluorobenzyl moiety.
Visualizing the Workflow and Degradation
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of 2,4,6-nonatrienal and the recommended experimental workflow for its stabilization and analysis.
Caption: Degradation pathways of 2,4,6-Nonatrienal.
Caption: Recommended workflow for 2,4,6-Nonatrienal analysis.
Caption: Troubleshooting logic for 2,4,6-Nonatrienal analysis.
References
- Borrás, E., Tortajada-Genaro, L. A., Ródenas, M., Vera, T., Speak, T., Seakins, P., ... & Muñoz, A. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5275-5291.
- Kang, H. I., & Shin, H. S. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(18), 7173-7179.
- Vaz, C., & de Quirós, A. R. B. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 115.
- Dugheri, S., Cappelli, G., Rapi, I., Gori, R., & Baldassarre, A. (2025). Rapid On-Field Monitoring for Odor-Active Homologous Aliphatic Aldehydes and Ketones from Hot-Mix Asphalt Emission via Dynamic-SPME Air Sampling with Online Gas Chromatographic Analysis. Molecules, 30(8), 1583.
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,6-nonatrienal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal. Retrieved from [Link]
- Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of agricultural and food chemistry, 56(13), 4982–4986.
- Zhang, Y., et al. (2015). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Analytical chemistry, 87(15), 7856-7863.
- Conklin, D. J., et al. (2019). FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B).
- Oettmeier, C. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography?
- Arapitsas, P., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
- Google Patents. (n.d.). CN113045462A - Synthesis method of antioxidant 1520.
- Ben Hsouna, A., et al. (2017). Dosage of 2,6-Bis (1.1-Dimethylethyl)-4-Methylphenol (BHT) in the Plant Extract Mesembryanthemum crystallinum. Medicines, 4(3), 57.
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
- Snow, N. H. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
-
European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]
- Li, Y., et al. (2024). GC-MS, GC-IMS, and E-Nose Analysis of Volatile Aroma Compounds in Wet-Marinated Fermented Golden Pomfret Prepared Using Different Cooking Methods. Foods, 13(3), 423.
- Wang, J., et al. (2013).
- Norwegian Scientific Committee for Food and Environment. (2019).
- sriharshabio. (2016). Inlet temperature GCMS.
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4-decadienal. Retrieved from [Link]
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Troubleshooting poor peak shape of 2,4,6-Nonatrienal in chromatography
Welcome to the technical support center for the analysis of challenging analytes. This guide is dedicated to researchers, scientists, and drug development professionals encountering poor peak shape with 2,4,6-Nonatrienal. This highly unsaturated aldehyde, while crucial in flavor chemistry and as a biological marker, presents a unique set of chromatographic challenges due to its chemical structure and reactivity.[][2][3][4] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Understanding the Analyte: Why is 2,4,6-Nonatrienal Difficult?
Before troubleshooting, it's critical to understand the molecule. 2,4,6-Nonatrienal is a C9 aldehyde with three conjugated double bonds. This structure is responsible for its characteristic aroma but also its analytical challenges:
-
High Reactivity: The aldehyde functional group is highly susceptible to oxidation and can participate in secondary interactions with active sites in your chromatographic system.
-
Structural Isomerism: It exists as multiple geometric isomers (e.g., (2E,4E,6Z)- and (2E,4E,6E)-), which can co-elute or appear as closely spaced, poorly resolved peaks.[][3]
-
Secondary Interactions: The electron-rich conjugated system and the polar aldehyde group can engage in undesirable interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, leading to significant peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General System & Peak Shape Issues
Question: All the peaks in my chromatogram, including 2,4,6-Nonatrienal, are tailing or split. What's the problem?
Answer: When all peaks are affected uniformly, the issue likely lies with the system setup or the column inlet, occurring before any separation takes place. This is a physical, rather than chemical, problem.
Causality: A distorted flow path at the column's entrance will cause the sample band to spread unevenly, affecting every analyte. The most common culprits are a partial blockage of the column inlet frit or a void in the packing material at the top of the column.[5] This can be caused by particulate matter from samples, mobile phase, or wear from system components (e.g., pump seals).[5]
Troubleshooting Workflow:
Caption: Diagnostic workflow for system-wide peak shape issues.
Preventative Action:
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Use High-Purity Solvents: Ensure mobile phase solvents are HPLC or MS-grade to minimize particulate contamination.[6]
-
Install a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch contaminants and strongly retained compounds.
Question: Only my 2,4,6-Nonatrienal peak is tailing. My other, less polar analytes look fine. Why?
Answer: This points to a specific chemical interaction between 2,4,6-Nonatrienal and the stationary phase. The most probable cause is the interaction of the aldehyde group with active, acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.
Causality: Residual silanol groups are notoriously problematic for polar and basic analytes. The lone pair of electrons on the oxygen of the aldehyde can form a hydrogen bond with these silanols, creating a secondary retention mechanism. This leads to a portion of the analyte molecules being held back slightly longer, resulting in a tailed peak.
Visualizing the Interaction:
Caption: Mechanism of peak tailing and its mitigation by acid modifiers.
Solutions:
-
Mobile Phase Modification (Primary Solution):
-
Add an Acidic Modifier: Introduce a small amount of a competing acid into your mobile phase. Formic acid or acetic acid at 0.1% (v/v) is highly effective. The excess protons (H+) will protonate the silanol groups, effectively "masking" them from interacting with your analyte.
-
Use a Buffer: If pH control is critical, use a buffer system like ammonium formate or ammonium acetate (20 mM, pH 3-4) for a more robust solution.[7]
-
-
Change the Column:
-
Use an End-Capped Column: Modern columns are often "end-capped," where bulky silylating agents are used to cover most of the residual silanols. Ensure your column has this feature.
-
Consider a Different Stationary Phase: A column with a different base material (e.g., hybrid silica or polymer-based) may have fewer or no exposed silanol groups.
-
Table 1: Mobile Phase Modifiers for Suppressing Silanol Interactions
| Modifier | Typical Concentration | Mechanism | Best For |
| Formic Acid | 0.05 - 0.2% (v/v) | Protonates silanols, masks active sites. | General purpose, MS-compatible. |
| Acetic Acid | 0.1 - 1.0% (v/v) | Similar to formic acid, slightly less acidic. | UV detection, when formic acid is too strong. |
| Ammonium Formate | 10 - 20 mM | Buffers pH, provides ionic strength. | LC-MS applications, provides good peak shape for a range of analytes.[7] |
Category 2: Analyte-Specific Degradation & Reactivity
Question: I am observing multiple, broad, or "ghost" peaks for 2,4,6-Nonatrienal, especially after the samples have been sitting in the autosampler. What is happening?
Answer: This is a strong indication of analyte degradation or isomerization. 2,4,6-Nonatrienal is a reactive polyunsaturated aldehyde and can be unstable under certain conditions.
Causality:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially if the sample solvent contains dissolved oxygen or trace metal contaminants that can catalyze the reaction.
-
Isomerization: The energy from light or heat can cause the cis/trans configuration of the double bonds to change, leading to the formation of different geometric isomers that may have different retention times.
-
Polymerization: At high concentrations or in the presence of catalysts, aldehydes can polymerize, leading to a loss of the main peak and an increase in baseline noise or broad, rolling peaks.
Solutions & Preventative Measures:
-
Sample Preparation and Storage:
-
Use Amber Vials: Protect the sample from light to prevent photo-isomerization.
-
Refrigerate the Autosampler: Set your autosampler temperature to 4-10 °C to slow down degradation reactions.
-
Work Quickly: Analyze samples as soon as possible after preparation.
-
Use Fresh Solvents: Prepare samples in fresh, high-purity, degassed solvents. Acetonitrile is often a good choice.[8]
-
-
Consider an Antioxidant:
-
If oxidation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample and standard solutions (e.g., ~10-50 ppm). Always run a blank to ensure the antioxidant does not interfere with your chromatography.
-
Category 3: Advanced Strategy - Derivatization
Question: I've tried everything and the peak shape is still not ideal, or my detection sensitivity is too low. What else can I do?
Answer: When the native analyte is too reactive or lacks a strong chromophore for UV detection, chemical derivatization is a powerful strategy. This involves reacting the aldehyde with a specific reagent to form a more stable, easily detectable derivative.
Causality: Derivatization converts the problematic aldehyde functional group into a more stable and often more hydrophobic functional group (e.g., a hydrazone or oxime).[9] This new molecule is typically less prone to secondary interactions and degradation. Furthermore, derivatizing agents are chosen because they contain a strong chromophore, dramatically increasing the response for UV detection.[10]
Common Derivatization Agents:
-
2,4-Dinitrophenylhydrazine (DNPH): This is the most common reagent for aldehydes and ketones. It reacts with the carbonyl group to form a stable, yellow DNPH-hydrazone derivative that is easily detected by UV-Vis at ~360 nm.[8][10] This is the basis for many official EPA methods for aldehyde analysis.[11]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is excellent for Gas Chromatography (GC) analysis. It forms a stable oxime derivative that is highly sensitive to Electron Capture Detection (ECD).
Protocol: Derivatization with DNPH for HPLC-UV Analysis
This protocol provides a general guideline. Optimization of reaction time and reagent concentration may be necessary.
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile acidified with a strong acid (e.g., phosphoric acid or perchloric acid). A typical concentration is ~1 mg/mL DNPH. Caution: DNPH is explosive when dry and should be handled with care. The acidified reagent is corrosive.
-
Sample Reaction:
-
To 1 mL of your sample (dissolved in acetonitrile), add 1 mL of the DNPH reagent solution.
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed in the dark at room temperature for at least 1 hour. Some methods may require gentle heating (e.g., 40-60 °C) to speed up the reaction.[12]
-
-
Quenching (Optional but Recommended): To consume excess DNPH, a small amount of a simple ketone like acetone can be added after the primary reaction is complete.
-
Analysis:
The resulting DNPH-derivative of 2,4,6-Nonatrienal will be more retained, more stable, and exhibit a much sharper peak shape and higher detector response.
References
-
Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. ACS Publications. [Link]
-
2,4,6-Nonatrienal, (2E,4E,6Z)- | C9H12O | CID 44256565. PubChem. [Link]
-
Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. ACS Publications. [Link]
-
Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed. [Link]
-
Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
A fast and direct liquid chromatography-mass spectrometry method to detect and quantify polyunsaturated aldehydes and polar oxylipins. Springer. [Link]
-
Methods of Preparation of Aldehydes. BYJU'S. [Link]
-
Effect of HPLC binary mobile phase composition on the analysis of carbonyls. ResearchGate. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
2,4,6-nonatrienal, 56269-22-8. The Good Scents Company. [Link]
-
2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823. PubChem. [Link]
-
Preparation of Aldehydes. CK-12 Foundation. [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. NIH National Center for Biotechnology Information. [Link]
-
A fast and direct liquid chromatography‐mass spectrometry method to detect and quantify polyunsaturated aldehydes and polar oxylipins in diatoms. ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
(E)-2-nonenal, 18829-56-6. The Good Scents Company. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH National Center for Biotechnology Information. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
-
Nona-2,4,6-trienal | C9H12O | CID 92083. PubChem. [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4,6-Nonatrienal, (2E,4E,6Z)- | C9H12O | CID 44256565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Nonatrienal, (2E,4E,6E)- | C9H12O | CID 15755823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. epa.gov [epa.gov]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing artifact formation during sample preparation for 2,4,6-Nonatrienal analysis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Analysis of 2,4,6-Nonatrienal
Guide Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing artifact formation during the sample preparation and analysis of 2,4,6-nonatrienal. As a highly unsaturated aldehyde, 2,4,6-nonatrienal is prone to isomerization, oxidation, and other reactions that can lead to inaccurate quantification. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure data integrity.
Section 1: Understanding the Instability of 2,4,6-Nonatrienal
2,4,6-Nonatrienal is a volatile organic compound known for its characteristic cucumber or melon-like aroma. Its structure, containing three conjugated double bonds and an aldehyde functional group, makes it highly susceptible to chemical degradation. Understanding these degradation pathways is the first step in preventing artifact formation.
Key Degradation Pathways:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly in the presence of oxygen and light. The double bonds are also susceptible to epoxidation.
-
Isomerization: The geometric isomers of 2,4,6-nonatrienal can interconvert, especially when exposed to heat, light, or acidic/basic conditions. This can lead to a misinterpretation of the isomeric ratio in the original sample.
-
Polymerization: Under certain conditions, the conjugated system can undergo polymerization reactions, leading to a loss of the target analyte.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 2,4,6-nonatrienal.
Q1: My 2,4,6-nonatrienal standard seems to degrade quickly, even when stored in the freezer. How can I improve its stability?
A1: The stability of 2,4,6-nonatrienal standards is a significant challenge. While freezing is a good first step, it is often insufficient on its own. Here are some critical considerations:
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol can react with the aldehyde group to form acetals. Aprotic solvents such as hexane, cyclohexane, or toluene are generally preferred for long-term storage.
-
Inert Atmosphere: Oxygen is a primary driver of degradation. Always store standards under an inert atmosphere, such as nitrogen or argon. Purge the headspace of the vial with the inert gas before sealing.
-
Antioxidants: The addition of an antioxidant can significantly prolong the shelf-life of your standard. Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% is a common and effective choice.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the standard from light-induced degradation.
Q2: I am seeing multiple peaks in my chromatogram that I suspect are isomers of 2,4,6-nonatrienal. How can I confirm this and prevent their formation during sample preparation?
A2: The presence of multiple isomers is a common artifact. Here’s how to address it:
-
Confirmation: Mass spectrometry (MS) is the most definitive way to confirm the identity of the isomers, as they will have the same mass-to-charge ratio (m/z) as the parent compound. Tandem MS (MS/MS) can provide further structural information.
-
Prevention:
-
Temperature Control: Keep sample preparation steps at low temperatures (e.g., on ice) to minimize thermal isomerization.
-
pH Control: Avoid strongly acidic or basic conditions during extraction and sample handling. Buffer your samples to a neutral pH if possible.
-
Minimize Exposure to Light: Protect samples from light throughout the entire workflow.
-
Q3: My recovery of 2,4,6-nonatrienal is consistently low. What are the likely causes and how can I improve it?
A3: Low recovery can be attributed to several factors:
-
Volatility: 2,4,6-Nonatrienal is volatile, and significant losses can occur during sample concentration steps (e.g., nitrogen evaporation). Use a gentle stream of nitrogen and a controlled temperature. Consider using a Kuderna-Danish concentrator for larger volumes.
-
Adsorption: The analyte can adsorb to active sites on glassware and instrument components. Silanizing glassware can help to reduce active sites. Include a small amount of a less volatile, inert compound in your solvent to act as a "keeper" during evaporation.
-
Degradation: As discussed, oxidation and polymerization will lead to lower recovery. Ensure all preventative measures (inert atmosphere, antioxidants, light protection) are in place.
Section 3: Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Co-elution with interfering compounds.- Improper injection technique. | - Silanize the GC inlet liner and use a high-quality, deactivated column.- Optimize the temperature program to improve separation.- Ensure the injection is rapid and reproducible. |
| Baseline Noise or Ghost Peaks | - Contaminated carrier gas or solvent.- Septum bleed from the GC inlet.- Carryover from a previous injection. | - Use high-purity gas and solvents.- Use a low-bleed septum and replace it regularly.- Run a solvent blank after high-concentration samples. |
| Inconsistent Results (Poor Reproducibility) | - Inconsistent sample handling (e.g., time, temperature).- Instability of the analyte during the analytical sequence.- Variability in the extraction efficiency. | - Standardize all sample preparation steps.- Prepare fresh standards and samples frequently. Consider using an autosampler for consistent injection.- Use an internal standard to correct for variability. |
Section 4: Detailed Experimental Protocols
The following are recommended starting points for sample preparation. Optimization will likely be required for your specific matrix.
Protocol 1: Solid-Phase Microextraction (SPME) for Headspace Analysis
SPME is a solventless extraction technique that is well-suited for volatile compounds like 2,4,6-nonatrienal.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of your sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties).
-
Equilibration: Seal the vial and place it in the heating block at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a fixed time (e.g., 10-20 minutes) while maintaining the temperature.
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption (e.g., 250 °C for 2-5 minutes).
Protocol 2: Solvent Extraction with Derivatization
For non-volatile matrices or when higher sensitivity is required, solvent extraction followed by derivatization can be effective. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves the thermal stability and chromatographic behavior of aldehydes.
Materials:
-
Hexane (pesticide residue grade or equivalent)
-
Sodium sulfate (anhydrous)
-
PFBHA solution (in a suitable solvent)
-
GC-ECD or GC-MS system
Procedure:
-
Extraction: Extract a known amount of the sample with hexane. For solid samples, sonication or homogenization may be necessary.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Concentration: If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen.
-
Derivatization: Add an aliquot of the PFBHA solution to the extract. The reaction is typically fast, but gentle heating (e.g., 60 °C for 30 minutes) can ensure completion.
-
Analysis: Inject an aliquot of the derivatized extract into the GC system.
Section 5: Visualizing the Workflow and Degradation Pathways
The following diagrams illustrate the recommended analytical workflow and the key degradation pathways to be aware of.
Caption: Figure 1: Recommended Analytical Workflow for 2,4,6-Nonatrienal.
Caption: Figure 2: Key Degradation Pathways of 2,4,6-Nonatrienal.
References
-
Antioxidant Activity of Butylated Hydroxytoluene (BHT) in Food Systems. ScienceDirect. [Link]
Technical Support Center: Enhancing the Efficiency of 2,4,6-Nonatrienal Extraction from Solid Matrices
Welcome to the technical support center dedicated to overcoming the challenges associated with the extraction of 2,4,6-nonatrienal from complex solid matrices. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent aroma compound and require robust, reproducible, and efficient extraction methodologies. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Understanding 2,4,6-Nonatrienal and Its Extraction Challenges
2,4,6-Nonatrienal is a volatile unsaturated aldehyde known for its characteristic cereal-like or oat flake aroma.[1][2] It is a key flavor compound in various food products, including oat flakes and walnuts, and has also been identified as a component of insect pheromones.[1][3] The molecule exists in several geometrical isomers, with the (2E,4E,6Z)-isomer being particularly impactful due to its extremely low odor threshold.[1][2]
The extraction of this highly reactive and volatile compound from solid matrices presents several analytical hurdles:
-
Volatility and Thermal Instability: Being a volatile organic compound (VOC), 2,4,6-nonatrienal is susceptible to loss during sample preparation and extraction. Furthermore, as an unsaturated aldehyde, it can undergo degradation through polymerization, oxidation, and isomerization, especially when exposed to heat, light, or certain chemical environments.[3][4]
-
Matrix Complexity: Solid matrices, particularly in food and biological samples, are intricate mixtures of fats, proteins, carbohydrates, and other components. These can interfere with extraction efficiency, leading to matrix effects that can either suppress or enhance the analytical signal, resulting in inaccurate quantification.[5]
-
Low Concentrations: 2,4,6-Nonatrienal often exists at trace levels (ng/kg to µg/kg) within the matrix, demanding highly sensitive and efficient extraction and analytical techniques for accurate detection and quantification.[1][2]
This guide will provide you with the necessary tools to navigate these challenges and achieve reliable and accurate results in your 2,4,6-nonatrienal analyses.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common problems encountered during the extraction of 2,4,6-nonatrienal.
Question 1: I am experiencing low recovery of 2,4,6-nonatrienal. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue when working with volatile and reactive aldehydes. The root cause can often be traced to one or more of the following factors:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for releasing 2,4,6-nonatrienal from the solid matrix.
-
Causality: The compound may be strongly adsorbed to matrix components or entrapped within the sample's structure.
-
Solution:
-
Solvent Selection: For lipid-rich matrices, a non-polar solvent like hexane or a mixture of polar and non-polar solvents (e.g., dichloromethane/methanol) can be effective. For matrices with lower fat content, more polar solvents like ethyl acetate or diethyl ether might be more suitable. It is crucial to match the solvent polarity with that of the analyte and the matrix.[6]
-
Extraction Technique: Consider switching to a more exhaustive extraction method. While solvent extraction is common, techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be highly effective for volatile compounds, as they minimize solvent usage and can be automated.[7] For more challenging matrices, Supercritical Fluid Extraction (SFE) with carbon dioxide offers a "green" and efficient alternative.
-
-
-
Analyte Degradation: 2,4,6-Nonatrienal is prone to degradation during extraction.
-
Causality: The presence of oxygen, exposure to light, and high temperatures can initiate oxidation and polymerization reactions.[3][4]
-
Solution:
-
Work under an inert atmosphere: Purge your extraction vessel with nitrogen or argon to minimize contact with oxygen.
-
Protect from light: Use amber glassware or cover your extraction setup with aluminum foil.
-
Control Temperature: Avoid excessive heat during extraction and solvent evaporation steps. If using HS-SPME, optimize the extraction temperature to balance volatility with thermal degradation.[8]
-
Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[1]
-
-
-
Volatility Losses: The compound may be lost to the atmosphere during sample handling and concentration steps.
-
Causality: The high vapor pressure of 2,4,6-nonatrienal makes it susceptible to evaporation.
-
Solution:
-
Minimize Headspace: Use vials that are appropriately sized for your sample to reduce the headspace where the analyte can partition.
-
Gentle Concentration: If a concentration step is necessary, use a gentle stream of nitrogen at a low temperature. Avoid rotary evaporation at high temperatures.
-
Solvent Keeper: When concentrating, add a small amount of a high-boiling point, inert solvent (a "keeper") to prevent the complete evaporation of the solvent and loss of the volatile analyte.
-
-
Question 2: My results show high variability between replicate extractions. What could be causing this?
Answer:
High variability is often a sign of inconsistent sample preparation or extraction procedures. Here’s how to address it:
-
Inhomogeneous Sample: The solid matrix may not be uniform, leading to different concentrations of 2,4,6-nonatrienal in different subsamples.
-
Causality: Uneven distribution of the analyte within the solid material.
-
Solution: Thoroughly homogenize your entire solid sample before taking aliquots for extraction. This can be achieved by grinding, milling, or blending. For food samples, cryogenic grinding can be particularly effective in preserving volatile compounds.
-
-
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or agitation can lead to significant differences in recovery.
-
Causality: The extraction process is not fully equilibrated or is highly sensitive to small changes in conditions.
-
Solution:
-
Standardize Your Protocol: Ensure that all extraction parameters (time, temperature, agitation speed, solvent volume, etc.) are precisely controlled and documented for each replicate.
-
Automation: Where possible, use automated systems for extraction (e.g., automated SPME) to minimize human error and improve consistency.
-
-
-
Matrix Effects: Variations in the co-extracted matrix components between samples can affect the analytical response.
-
Causality: Co-eluting compounds can suppress or enhance the ionization of 2,4,6-nonatrienal in the mass spectrometer.[5]
-
Solution:
-
Use an Internal Standard: The most effective way to correct for variability is to use a suitable internal standard (IS). An ideal IS for 2,4,6-nonatrienal would be a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled 2,4,6-nonatrienal).[1][2] If this is not available, a compound with similar chemical properties (volatility, polarity, and functional groups) but that is not present in the sample can be used.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of 2,4,6-nonatrienal to compensate for matrix effects.
-
-
Question 3: I am observing co-eluting peaks with my 2,4,6-nonatrienal peak in the GC-MS analysis. How can I resolve this?
Answer:
Co-eluting peaks can interfere with the accurate integration and quantification of your target analyte. Here are some strategies to address this:
-
Optimize GC Separation: The chromatographic conditions may not be sufficient to separate 2,4,6-nonatrienal from interfering compounds.
-
Causality: Similar retention times of the analyte and matrix components on the GC column.
-
Solution:
-
Change the Temperature Program: Modify the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
-
Use a Different Column: Switch to a GC column with a different stationary phase polarity. For example, if you are using a non-polar column (e.g., DB-5ms), try a more polar column (e.g., a WAX or FFAP column).
-
-
-
Improve Sample Cleanup: The extraction procedure may be co-extracting a large number of interfering compounds.
-
Causality: The extraction solvent and conditions are not selective enough for the target analyte.
-
Solution:
-
Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step after the initial extraction. Choose an SPE sorbent that retains the interferences while allowing 2,4,6-nonatrienal to pass through, or vice versa.
-
Derivatization: Derivatizing the aldehyde group can change the chromatographic behavior of 2,4,6-nonatrienal, potentially shifting its retention time away from the interfering peaks. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]
-
-
-
Utilize Mass Spectrometry Selectivity:
-
Causality: The interfering compound may have a different mass spectrum than 2,4,6-nonatrienal.
-
Solution:
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitor only the characteristic ions of 2,4,6-nonatrienal. This will significantly reduce the signal from co-eluting compounds that do not produce those specific ions.
-
Tandem Mass Spectrometry (MS/MS): For highly complex matrices, GC-MS/MS provides an additional layer of selectivity by monitoring a specific fragmentation of a parent ion, further minimizing interferences.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting 2,4,6-nonatrienal from a lipid-rich solid matrix?
A1: For lipid-rich matrices, a non-polar solvent like n-hexane is a good starting point as it will efficiently dissolve the lipids and the relatively non-polar 2,4,6-nonatrienal. However, a mixture of solvents, such as dichloromethane/methanol, can sometimes provide better extraction efficiency by disrupting interactions between the analyte and both lipid and non-lipid matrix components. The optimal solvent system should be determined experimentally for your specific matrix.
Q2: How does temperature affect the extraction efficiency of 2,4,6-nonatrienal?
A2: Temperature has a dual effect. Increasing the temperature generally increases the vapor pressure of 2,4,6-nonatrienal, which can enhance its extraction from the matrix, particularly in headspace techniques like SPME.[8] However, elevated temperatures can also lead to thermal degradation of this unsaturated aldehyde.[4] Therefore, it is crucial to find an optimal temperature that maximizes extraction efficiency while minimizing degradation. This is typically determined through an optimization study.
Q3: Is derivatization necessary for the analysis of 2,4,6-nonatrienal?
A3: Derivatization is not always necessary but can be highly beneficial. Aldehydes can be reactive and may exhibit poor chromatographic peak shape. Derivatization with reagents like PFBHA converts the aldehyde into a more stable and less reactive oxime derivative.[9] This can improve chromatographic performance, increase sensitivity (especially with an electron capture detector or in negative chemical ionization mass spectrometry), and help to resolve co-eluting peaks.[10]
Q4: How do I validate my extraction method for 2,4,6-nonatrienal?
A4: Method validation is essential to ensure the reliability of your results. Key validation parameters include:
-
Specificity/Selectivity: Demonstrate that the method can unequivocally identify and quantify 2,4,6-nonatrienal in the presence of other matrix components.
-
Linearity and Range: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy (Recovery): Determine the closeness of the measured value to the true value by performing recovery studies with spiked samples.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. Following established guidelines, such as those from the FAO/IAEA, is recommended for a comprehensive validation.[11]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of 2,4,6-Nonatrienal
This protocol is suitable for the analysis of volatile compounds in solid matrices and is particularly effective for trace-level analysis.
Materials:
-
Homogenized solid sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/stirrer or autosampler with agitation and temperature control
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-labeled 2,4,6-nonatrienal or a non-native aldehyde with similar properties) to the vial.
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Incubation and Extraction:
-
Place the vial in the heater/stirrer or autosampler.
-
Equilibrate the sample at a predetermined temperature (e.g., 60 °C) with agitation for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[7]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot inlet of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS analysis.
-
Protocol 2: Solvent Extraction of 2,4,6-Nonatrienal
This protocol is a more traditional approach and can be scaled up for larger sample sizes.
Materials:
-
Homogenized solid sample
-
Extraction solvent (e.g., n-hexane, dichloromethane)
-
Centrifuge tubes or flasks
-
Shaker or sonicator
-
Centrifuge
-
Syringe filters (0.45 µm PTFE)
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh 5-10 g of the homogenized solid sample into a centrifuge tube or flask.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Extraction:
-
Add a measured volume of the extraction solvent (e.g., 20 mL).
-
Seal the container and agitate vigorously using a shaker or sonicator for a defined period (e.g., 30-60 minutes).
-
-
Separation:
-
Centrifuge the mixture at a sufficient speed (e.g., 4000 rpm) for 10-15 minutes to separate the solid matrix from the solvent extract.
-
-
Filtration and Analysis:
-
Carefully decant the supernatant (the solvent extract).
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
Inject an aliquot of the extract into the GC-MS for analysis.
-
Data Presentation
Table 1: Comparison of Extraction Techniques for 2,4,6-Nonatrienal
| Feature | Solvent Extraction | Headspace Solid-Phase Microextraction (HS-SPME) |
| Principle | Partitioning of the analyte between the solid matrix and a liquid solvent. | Partitioning of the volatile analyte between the sample matrix, headspace, and a coated fiber. |
| Advantages | Scalable, well-established, can be exhaustive. | Solventless, sensitive, easily automated, reduces matrix interferences.[12] |
| Disadvantages | Requires large volumes of organic solvents, can be time-consuming, may co-extract many interferences, potential for analyte loss during concentration. | Fiber-to-fiber variability, requires optimization of several parameters (fiber type, temperature, time), potential for competitive adsorption on the fiber. |
| Typical Matrices | Grains, processed foods, biological tissues. | Aromatic plants, fruits, beverages, food products. |
Visualization
Experimental Workflow for 2,4,6-Nonatrienal Extraction and Analysis
Caption: Workflow for 2,4,6-Nonatrienal Extraction and Analysis.
Troubleshooting Decision Tree for Low Recovery
Caption: Troubleshooting Decision Tree for Low Recovery Issues.
References
- Schuh, C., & Schieberle, P. (2006). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 54(1), 91-96.
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
- Czerny, M., Christlbauer, M., & Schieberle, P. (2008). Characterization of the key aroma compounds in the beverage prepared from Darjeeling black tea: quantitative differences between tea leaves and infusion. Journal of Agricultural and Food Chemistry, 56(18), 8563–8569.
- Culleré, L., Cacho, J., & Ferreira, V. (2004). Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation.
- Wielemaker, R. J. (1983). Stabilization of aldehydes.
- Food and Agriculture Organization of the United Nations & International Atomic Energy Agency. (1998). Validation of analytical methods for food control.
- Zilkowski, B. W., Bartelt, R. J., & Vermillion, K. (2008). Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula. Journal of Agricultural and Food Chemistry, 56(13), 4982–4986.
-
Masite, N. (2019). How to spike solid food samples for the HS SPME-GC-FID analysis of volatiles? ResearchGate. Retrieved from [Link]
- Leis, H. J., & Moinar, A. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(4), 1629–1638.
- Lin, Y. S., & Hsieh, Y. L. (2005). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Food and Drug Analysis, 13(4), 325-332.
- Mohan, A., & Li, X. (2023). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. International Journal of Analytical Chemistry, 2023, 6342679.
- Kang, Q., & Chen, G. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 738.
- Rzagalinski, I., & Volmer, D. A. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 81.
- Horn, M. B., & Smith, R. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57239.
- Slaghenaufi, D., Marchand, S., & de Revel, G. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(10), 2734–2742.
- Chen, Y., & Ho, C. T. (2022). Effects of Different Extraction Methods on Vanilla Aroma. Foods, 11(14), 2132.
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Horn, M. B., & Smith, R. C. (2018). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Retrieved from [Link]
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Li, B., & Li, D. (2017). The GC chromatograms of standards (A) (1, internal standard 2-methyl 3-heptanone; 2, hexanal... ResearchGate. Retrieved from [Link]
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Welch Materials, Inc. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
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Courregelonhue, M., & Pons, A. (2023). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]
- A-González, C., & Pucciarelli, M. G. (2023). Experimental Evolution Reveals a Novel Ene Reductase That Detoxifies α,β-Unsaturated Aldehydes in Listeria monocytogenes. Microbiology Spectrum, 11(3), e03914-22.
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Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
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Santos, J. R., Carneiro, J. R., Guido, L. F., & Barros, A. A. (2003). Recovery of E-2-nonenal in the extraction / concentration process. ResearchGate. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
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- Courregelonhue, M., & Pons, A. (2023). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry.
- Modhave, Y., & Kumar, P. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-337.
- Asati, A., & Satyanarayana, T. (2023). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Heliyon, 9(9), e19543.
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Pott, D. M., Vallarino, J. G., & Osorio, S. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview [Video]. YouTube. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Battle for a Potent Aroma Compound: SPME vs. Solvent Extraction for 2,4,6-Nonatrienal Analysis
In the realm of flavor and fragrance analysis, few compounds present as potent a challenge as 2,4,6-nonatrienal. This highly volatile aldehyde is a character-impact aroma compound in a variety of food products, including oat flakes and walnuts, possessing an intensely cereal-like, sweet aroma at exceptionally low concentrations.[1][2][3] Its extremely low odor threshold, reported to be as low as 0.0002 ng/L in air, necessitates highly sensitive and efficient analytical methods for accurate quantification.[1][4]
This guide provides an in-depth, objective comparison of two prevalent extraction techniques for the analysis of 2,4,6-nonatrienal: Solid-Phase Microextraction (SPME) and traditional Solvent Extraction. As researchers, scientists, and drug development professionals, understanding the nuances, advantages, and limitations of each method is paramount for selecting the optimal approach for your specific analytical needs. We will delve into the core principles of each technique, present supporting experimental insights, and provide detailed protocols to empower you to make informed decisions in your laboratory.
The Contenders: A Glimpse into SPME and Solvent Extraction
Solid-Phase Microextraction (SPME) has emerged as a powerful and popular sample preparation technique due to its solvent-free nature, simplicity, and high sensitivity.[5] The core principle of SPME involves the partitioning of analytes from the sample matrix onto a stationary phase coated on a fused silica fiber. For volatile compounds like 2,4,6-nonatrienal, Headspace SPME (HS-SPME) is the preferred mode, where the fiber is exposed to the vapor phase above the sample, minimizing matrix interference.
Solvent Extraction , a cornerstone of analytical chemistry, relies on the principle of liquid-liquid partitioning. In this method, the sample is mixed with an immiscible solvent in which the analyte of interest has a high affinity. Through vigorous mixing, the analyte is transferred from the sample matrix to the organic solvent, which is then collected, concentrated, and analyzed.
The Showdown: A Comparative Analysis
The choice between SPME and solvent extraction for 2,4,6-nonatrienal analysis is not a one-size-fits-all decision. It hinges on a careful consideration of several key performance parameters.
| Feature | Solid-Phase Microextraction (SPME) | Solvent Extraction |
| Principle | Analyte partitioning between sample headspace and a coated fiber. | Analyte partitioning between two immiscible liquid phases. |
| Solvent Usage | Solvent-free extraction. | Requires significant volumes of organic solvents. |
| Sample Preparation Time | Typically faster; combines extraction and concentration. | More time-consuming; involves multiple steps (extraction, drying, concentration). |
| Sensitivity | Generally higher, especially for volatile compounds. Can achieve very low detection limits. | Sensitivity is dependent on the concentration factor achievable. |
| Automation | Easily automated for high-throughput analysis. | Automation is more complex and less common. |
| Matrix Effects | Minimized with Headspace mode. | Can be significant, requiring sample cleanup steps. |
| Selectivity | Can be tuned by selecting different fiber coatings. | Dependent on the choice of extraction solvent. |
| Cost | Higher initial cost for fibers and holders, but reusable. Lower solvent and disposal costs. | Lower initial equipment cost, but ongoing costs for high-purity solvents and disposal. |
| Quantitative Accuracy | Can be challenging due to competitive adsorption and fiber variability. Requires careful calibration. | Generally considered a more robust quantitative technique with appropriate internal standards. |
Expert Insights:
For the ultra-trace analysis of a potent odorant like 2,4,6-nonatrienal, the high sensitivity of HS-SPME is a significant advantage. A study on the related compound 2-nonenal demonstrated a 40-fold increase in sensitivity with HS-SPME compared to direct liquid injection.[5] This concentrating effect is crucial when dealing with concentrations in the µg/kg range, as has been reported for 2,4,6-nonatrienal in oat flakes (13 µg/kg) and walnuts (~10 µg/kg).[1][2][3]
Conversely, solvent extraction, while more labor-intensive and less "green," offers a degree of quantitative ruggedness that can be beneficial. The exhaustive nature of liquid-liquid extraction can provide a more complete picture of the total analyte content. For instance, stable isotope dilution assays following solvent extraction have been successfully used for the accurate quantification of 2,4,6-nonatrienal.[1][4]
Experimental Workflows: A Visual Guide
To better illustrate the practical differences between the two methods, the following diagrams outline the typical experimental workflows.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for 2,4,6-nonatrienal analysis.
Caption: Liquid-Liquid Solvent Extraction workflow for 2,4,6-nonatrienal analysis.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific sample matrix and instrumentation.
Protocol 1: Headspace SPME-GC-MS for 2,4,6-Nonatrienal
Rationale: This method prioritizes sensitivity and speed by directly analyzing the volatile compounds in the headspace, minimizing matrix interference. The choice of a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is based on its proven effectiveness for a broad range of volatile and semi-volatile compounds, including aldehydes.
Materials:
-
SPME fiber assembly: 50/30 µm DVB/CAR/PDMS (or similar)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath with agitation
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Internal Standard: e.g., d4-2,4,6-Nonatrienal or a suitable non-native aldehyde
Procedure:
-
Sample Preparation: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Equilibration: Place the vial in the heating block at a controlled temperature (e.g., 60°C) and agitate for a set period (e.g., 15 minutes) to allow the volatiles to partition into the headspace.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature with continued agitation.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes). Start the GC-MS data acquisition.
-
GC-MS Conditions:
-
Column: A mid-polar column (e.g., DB-WAX or equivalent) is recommended.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
MS Detection: Use either full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.
-
Protocol 2: Solvent Extraction-GC-MS for 2,4,6-Nonatrienal
Rationale: This classic approach aims for a more exhaustive extraction of the analyte. Dichloromethane is a common solvent for extracting a wide range of organic compounds, including aldehydes. The subsequent concentration step is critical for achieving the necessary sensitivity.
Materials:
-
High-purity dichloromethane (DCM) or other suitable solvent (e.g., diethyl ether)
-
Centrifuge tubes with screw caps
-
Vortex mixer and/or sonicator
-
Centrifuge
-
Anhydrous sodium sulfate
-
Nitrogen evaporation system
-
GC-MS system
-
Internal Standard: e.g., d4-2,4,6-Nonatrienal or a suitable non-native aldehyde
Procedure:
-
Sample Preparation: Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Addition: Add a known amount of the internal standard solution.
-
Solvent Addition: Add a measured volume of dichloromethane (e.g., 20 mL).
-
Extraction: Tightly cap the tube and vortex vigorously for 2-3 minutes. Sonication can also be used to enhance extraction efficiency.
-
Phase Separation: Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the organic and aqueous/solid phases.
-
Collection of Organic Phase: Carefully transfer the dichloromethane layer to a clean flask or tube.
-
Repeat Extraction (Optional but Recommended): Repeat steps 3-6 with a fresh portion of solvent and combine the organic extracts to ensure complete extraction.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined extracts to remove any residual water.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL. Caution: Avoid complete dryness, as this can lead to the loss of volatile analytes.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system using the same analytical conditions as described in the SPME protocol.
Conclusion: Making the Right Choice
The optimal method for 2,4,6-nonatrienal analysis is ultimately dictated by the specific goals of the study.
Choose SPME when:
-
High sensitivity and low detection limits are paramount.
-
A large number of samples need to be processed (amenable to automation).
-
Minimizing solvent consumption is a priority.
-
A rapid screening of volatile profiles is required.
Choose Solvent Extraction when:
-
A robust and well-established quantitative method is needed.
-
The sample matrix is complex and a more exhaustive extraction is desired.
-
The very lowest detection limits are not the primary concern, or a larger starting sample amount is available.
-
The cost of SPME fibers is a limiting factor.
By carefully considering these factors and leveraging the detailed protocols provided, researchers can confidently select and implement the most appropriate extraction technique for the accurate and reliable analysis of the potent aroma compound, 2,4,6-nonatrienal.
References
-
Schuh, C., & Schieberle, P. (2005). Characterization of (E,E,Z)-2,4,6-Nonatrienal as a Character Impact Aroma Compound of Oat Flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699–8705. Available at: [Link]
-
Steinhaus, M., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7057–7065. Available at: [Link]
-
ACS Publications. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
-
Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 224-229. Available at: [Link]
-
Wieser, M., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. Available at: [Link]
-
ResearchGate. (n.d.). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Available at: [Link]
-
PubMed. (2005). Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes. Journal of Agricultural and Food Chemistry, 53(22), 8699-705. Available at: [Link]
-
PubMed. (2011). Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Journal of Separation Science, 34(12), 1438-46. Available at: [Link]
-
Kótai, L. (2013). How to extract aldehydes by using solvents from fermented aqueous solution? ResearchGate. Available at: [Link]
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Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available at: [Link]
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Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1168-1173. Available at: [Link]
-
Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Available at: [Link]
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Shrivastava, A., & Gupta, V. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Online Journal of Case Studies, 8(2). Available at: [Link]
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Wheeler, J. C., et al. (2019). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 21(19), 5246-5250. Available at: [Link]
-
Ueno, H., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. Molecules, 26(19), 5779. Available at: [Link]
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Technology Networks. (n.d.). DETERMINATION OF C2-C12 ALDEHYDES IN WATER BY SPME ARROW ON-FIBER DERIVATIZATION AND GC/MS. Available at: [Link]
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Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Available at: [Link]
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Safety Operating Guide
Mastering the Safe Handling of 2,4,6-Nonatrienal, (2E,4E,6E)-: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling of 2,4,6-Nonatrienal, (2E,4E,6E)-, a volatile unsaturated aldehyde with applications in flavor and fragrance chemistry, as well as in the study of pheromones.[1][][3] While it is considered safe at low concentrations as a flavoring agent, the pure or concentrated compound requires meticulous handling to ensure laboratory safety.[4] This guide provides in-depth, procedural information to empower researchers, scientists, and drug development professionals in the safe and effective use of this chemical.
Immediate Safety Protocol: The First Five Minutes
Before handling 2,4,6-Nonatrienal, (2E,4E,6E)-, ensure the following measures are in place:
-
Ventilation is Paramount : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Check : Confirm you are wearing the correct PPE as detailed in this guide.
-
Locate Emergency Equipment : Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Safety Data Sheet (SDS) : Although this guide is comprehensive, always have the manufacturer-specific SDS readily available.
-
No Open Flames : Keep away from heat, sparks, open flames, and hot surfaces.[5]
Demystifying Personal Protective Equipment (PPE) for 2,4,6-Nonatrienal
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a conservative approach, considering the potential hazards associated with unsaturated aldehydes.
Eye and Face Protection: Your First Line of Defense
Mandatory : Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a face shield worn over safety goggles is required.
The Rationale : The aldehyde functional group can be irritating to the eyes. Standard safety glasses do not provide adequate protection from splashes or vapors.
Skin Protection: Beyond the Lab Coat
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the solvents being used in the procedure.
Footwear : Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: A Precautionary Approach
When handled in a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage Procedures
-
Acclimatization : Before opening, allow the container of 2,4,6-Nonatrienal to come to room temperature in the fume hood to prevent moisture condensation.
-
Aliquotting : When transferring the liquid, use a calibrated pipette or syringe to minimize the risk of spills. Use only non-sparking tools.[6]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][7] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures is recommended.[7]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
Waste Disposal Plan
All materials contaminated with 2,4,6-Nonatrienal, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[8] Follow your institution's and local regulations for chemical waste disposal. Do not pour this chemical down the drain.[8]
Visualizing the Path to Safety
PPE Selection Workflow
Caption: A diagram outlining immediate emergency responses.
Summary of Key Safety Information
| Parameter | Guideline | Rationale |
| Primary Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to volatile aldehydes. |
| Eye Protection | Chemical Safety Goggles (Face shield for splash risk) | Protects against irritation from splashes and vapors. |
| Hand Protection | Nitrile Gloves (or more resistant for prolonged contact) | Prevents skin contact and potential irritation. |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from splashes. |
| Storage | Cool, dry, well-ventilated, away from ignition sources | Ensures chemical stability and prevents fire hazards. [5][7] |
| Disposal | As Hazardous Waste | Prevents environmental contamination and complies with regulations. [8] |
By adhering to these protocols, you can confidently and safely work with 2,4,6-Nonatrienal, (2E,4E,6E)-, ensuring both the integrity of your research and the safety of your laboratory environment.
References
- Synerzine. (2018, June 22). 2,6-Nonadienal, (E,E)
-
The Good Scents Company. (n.d.). (E,E,E)-2,4,6-nonatrienal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6Z)-. Retrieved from [Link]
- BenchChem. (2025). Safe Disposal of 4-oxo-(E)-2-hexenal: A Procedural Guide.
-
The Good Scents Company. (n.d.). 2,4,6-nonatrienal. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Nonatrienal, (2E,4E,6E)-. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 10).
- Sigma-Aldrich. (2024, August 6).
-
The Good Scents Company. (n.d.). (E,E,Z)-2,4,6-nonatrienal. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Nonatrienal. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
